MmpL3-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H30N2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
8-[[4-(4-phenylphenyl)-2-pyridinyl]methyl]-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2 |
InChI Key |
TWRAPWDFLQEFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Indole-2-Carboxamide Based MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. One of the most promising and extensively studied new drug targets is the Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane protein is a transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive outer membrane of mycobacteria.
This technical guide focuses on a prominent class of MmpL3 inhibitors: the indole-2-carboxamides. While the specific designation "MmpL3-IN-2" did not correspond to a singular, publicly documented compound in the reviewed literature, this guide synthesizes the wealth of available data on the indole-2-carboxamide scaffold to provide a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
Indole-2-carboxamide based inhibitors target MmpL3, an essential transporter in Mycobacterium tuberculosis. MmpL3 functions as a flippase, utilizing the proton motive force (PMF) to transport trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, to the periplasmic space. Once in the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex, both of which are essential components of the protective mycobacterial cell wall.
By binding to MmpL3, indole-2-carboxamides obstruct this transport process. This inhibition leads to a cascade of downstream effects:
-
Accumulation of TMM: The blockage of TMM transport results in its accumulation within the cytoplasm.
-
Depletion of TDM and Mycolated Products: Consequently, the synthesis of TDM and the incorporation of mycolic acids into the cell wall are significantly reduced.
-
Cell Wall Disruption and Cell Death: The compromised integrity of the cell wall ultimately leads to mycobacterial cell death.[1][2][3][4][5][6][7][8]
The binding site for many MmpL3 inhibitors, including likely the indole-2-carboxamides, is within the transmembrane domain of the protein, where they are thought to disrupt the proton translocation pathway that powers the transport of TMM.[8][9]
Quantitative Data
The following tables summarize the quantitative data for representative indole-2-carboxamide MmpL3 inhibitors, demonstrating their potent antimycobacterial activity and selectivity.
Table 1: In Vitro Antimycobacterial Activity of Indole-2-Carboxamides
| Compound Reference | M. tuberculosis H37Rv MIC (μM) | M. abscessus MIC (μg/mL) | M. avium MIC (μg/mL) |
| Indole-2-carboxamide Analog 1 | 0.012 | - | - |
| Indole-2-carboxamide Analog 2 | 0.25 | 0.5 | - |
| Indole-2-carboxamide Analog 3 | - | 1 | - |
| NITD-349 | IC50: 0.056, IC90: 0.084 | - | - |
MIC: Minimum Inhibitory Concentration. IC50/IC90: Inhibitory Concentration for 50%/90% of growth. (Data synthesized from multiple sources, specific compound structures are detailed in the cited literature)[2][4][10]
Table 2: Cytotoxicity and Selectivity of Indole-2-Carboxamides
| Compound Reference | Cytotoxicity (IC50 in μM) | Selectivity Index (SI = IC50/MIC) |
| Indole-2-carboxamide Analog 1 | >200 (Vero cells) | ≥ 16000 |
| Indole-2-carboxamide Series | Minimal against THP-1 cells | Favorable |
IC50: 50% Inhibitory Concentration against a mammalian cell line. SI: A measure of the compound's selectivity for the bacterial target over host cells. (Data synthesized from multiple sources)[10][11]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of indole-2-carboxamide MmpL3 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an inhibitor that prevents the visible growth of mycobacteria.
Protocol:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: The indole-2-carboxamide inhibitor is serially diluted (2-fold) in DMSO and then added to a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a final optical density at 590 nm (OD590) of 0.02 and added to the wells containing the compound dilutions.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Readout: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD590.[3][6]
TMM and TDM Accumulation Assay (Metabolic Labeling)
Objective: To confirm that the inhibitor disrupts the MmpL3-mediated transport of TMM by observing the accumulation of TMM and the reduction of TDM.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is grown to mid-log phase.
-
Inhibitor Treatment: The culture is treated with the indole-2-carboxamide inhibitor at a concentration equivalent to its MIC. A DMSO-treated culture serves as a negative control.
-
Radiolabeling: [1, 2-14C]acetic acid is added to the cultures and incubated for a defined period (e.g., 8 hours) to allow for its incorporation into mycolic acids.
-
Lipid Extraction: Mycobacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica TLC plate and developed using an appropriate solvent system to separate TMM and TDM.
-
Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species are visualized and quantified using a phosphorimager. An increase in the TMM spot intensity and a decrease in the TDM spot intensity in the inhibitor-treated sample compared to the control indicate MmpL3 inhibition.
MmpL3 Mutant Resistance Profiling
Objective: To provide genetic evidence that MmpL3 is the direct target of the inhibitor.
Protocol:
-
Generation of Resistant Mutants: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the indole-2-carboxamide inhibitor at a concentration 4-10 times its MIC. Colonies that grow are selected as resistant mutants.
-
Whole-Genome Sequencing: The genomic DNA of the resistant mutants is extracted and sequenced.
-
Sequence Analysis: The genome sequences of the resistant mutants are compared to the wild-type H37Rv sequence to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly suggest that MmpL3 is the target.
-
Cross-Resistance Analysis: The MICs of other known MmpL3 inhibitors are determined against the generated resistant mutants. Cross-resistance to other MmpL3 inhibitors further validates the target.[6]
Visualizations
The following diagrams illustrate the mechanism of action of indole-2-carboxamide MmpL3 inhibitors and the workflow for confirming their target.
Caption: Mechanism of MmpL3 inhibition by indole-2-carboxamides.
Caption: Experimental workflow to validate MmpL3 as the target.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Engaged: A Technical Guide to MmpL3-IN-2 Target Engagement in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutics with new mechanisms of action.[1] One of the most promising new targets for anti-TB drug development is the Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are critical components of the unique and protective mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the integrity of the cell envelope, leading to bacterial death.[3][4]
A diverse array of small molecule inhibitors targeting MmpL3 have been identified, including adamantyl ureas (e.g., AU1235), indolecarboxamides, and the clinical candidate SQ109.[4][5] This technical guide provides an in-depth overview of the core methodologies used to confirm target engagement of MmpL3 inhibitors, using the well-characterized compounds SQ109 and AU1235 as illustrative examples. We will delve into the experimental protocols for key assays, present quantitative data for comparative analysis, and visualize the underlying pathways and workflows.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 functions as a proton motive force (PMF)-dependent transporter, flipping TMM from the cytoplasmic leaflet to the periplasmic side of the inner membrane.[6] Once in the periplasm, TMM is used by the antigen 85 complex to mycolate arabinogalactan and to form trehalose dimycolate (TDM), both essential for the mycobacterial outer membrane.[3] MmpL3 inhibitors physically bind to a pocket within the transmembrane domain of the protein, which is believed to induce a conformational change that disrupts the proton relay and blocks substrate transport.[3] This leads to the intracellular accumulation of TMM and a depletion of TDM and cell wall-bound mycolates, ultimately resulting in cell death.[3] Some MmpL3 inhibitors, such as SQ109, have also been shown to dissipate the transmembrane electrochemical proton gradient, suggesting a potential multi-target mechanism of action.[2][6]
Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition.
Quantitative Data for Representative MmpL3 Inhibitors
The following tables summarize the in vitro activity of SQ109 and AU1235 against Mycobacterium tuberculosis. This data is essential for comparing the potency of different inhibitors and for designing target engagement experiments.
Table 1: In Vitro Activity of SQ109 against M. tuberculosis
| Strain | Assay Type | MIC (µg/mL) | Reference |
| H37Rv | MABA/LORA | 0.5 | [6] |
| H37Rv | Broth Microdilution | 0.12 - 0.78 | [2] |
Table 2: In Vitro Activity of AU1235 against M. tuberculosis
| Strain | Assay Type | MIC (µg/mL) | Reference |
| H37Rv | MABA/LORA | 0.1 | [6] |
| H37Rv TMC102 | Broth Microdilution | 0.1 | [7] |
| MDR/XDR strains | Broth Microdilution | < 0.12 | [7] |
Experimental Protocols for Target Engagement
Confirming that a compound's antibacterial activity is a direct result of binding to its intended target is a critical step in drug development. Below are detailed protocols for key experiments used to validate MmpL3 as the target of an inhibitor.
Generation of Resistant Mutants and Whole-Genome Sequencing
This is the gold standard for target identification. Spontaneous resistant mutants are generated by exposing a large population of Mtb to the inhibitor at concentrations above its MIC. Mutations in the gene encoding the drug's target are a common mechanism of resistance.
Protocol:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Selection of Mutants: Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing the MmpL3 inhibitor at 4x, 8x, and 16x the MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Pick individual colonies and re-streak them on inhibitor-containing plates to confirm resistance. Grow the confirmed resistant colonies in liquid culture for genomic DNA extraction.
-
Genomic DNA Extraction: Extract genomic DNA using a standard mycobacterial DNA extraction protocol (e.g., CTAB method).
-
Whole-Genome Sequencing (WGS): Perform WGS on the genomic DNA from the resistant mutants and the wild-type parent strain.
-
Data Analysis: Align the sequencing reads to the H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) that are unique to the resistant mutants. Mutations consistently found in the mmpL3 gene (Rv0206c) are strong evidence of on-target activity.
Caption: Workflow for resistant mutant generation and target identification.
Analysis of TMM Accumulation and TDM Depletion
Inhibition of MmpL3 blocks the transport of TMM, leading to its accumulation in the cell and a corresponding decrease in the synthesis of TDM. This biochemical signature can be monitored by radiolabeling mycolic acids.
Protocol:
-
Culture and Treatment: Grow Mtb H37Rv to mid-log phase. Treat the cultures with the MmpL3 inhibitor at a concentration of 5-10x MIC for 5-24 hours. A no-drug control (DMSO vehicle) and a known MmpL3 inhibitor (e.g., AU1235) should be included.
-
Radiolabeling: Add [¹⁴C]-acetic acid (1 µCi/mL) to the cultures and incubate for an additional 8-24 hours.
-
Lipid Extraction: Harvest the cells by centrifugation. Extract total lipids from the cell pellet using a 2:1 (v/v) mixture of chloroform:methanol.
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate. Develop the TLC plate using a solvent system such as chloroform:methanol:water (20:4:0.5, v/v/v).[7]
-
Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager. TMM and TDM can be identified by their retention factors (Rf values) compared to standards. Quantify the intensity of the TMM and TDM spots to determine the relative change upon inhibitor treatment. A significant increase in the TMM spot and a decrease in the TDM spot indicate MmpL3 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique to confirm direct target engagement in a cellular context.[8] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[8] While CETSA for mycobacterial membrane proteins is challenging, the following adapted protocol provides a framework.
Protocol (Adapted for Mtb Membrane Proteins):
-
Culture and Treatment: Grow Mtb to mid-log phase. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat the cell suspension with the MmpL3 inhibitor (at various concentrations for isothermal dose-response) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by bead beating or sonication in a lysis buffer containing a non-denaturing detergent suitable for MmpL3 solubilization (e.g., DDM, LDAO).[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against MmpL3 (or a tag if using an overexpression system).
-
Data Analysis: Quantify the band intensities for MmpL3 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble MmpL3 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and direct engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of MmpL3 as a high-value target has spurred the development of numerous potent inhibitors. For drug development professionals, confirming on-target engagement is paramount. The methodologies outlined in this guide—generation of resistant mutants, biochemical analysis of the TMM/TDM pathway, and biophysical confirmation via CETSA—provide a robust framework for validating novel MmpL3 inhibitors. By employing these techniques, researchers can confidently establish the mechanism of action of new anti-TB candidates, a critical step on the path to developing shorter, safer, and more effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MmpL3, the trehalose monomycolate transporter, is stable in solution in several detergents and can be reconstituted into peptidiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Indole-2-Carboxamide MmpL3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a pivotal role in the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids that form the protective outer membrane of the bacterium. The essential nature of MmpL3 has made it a prime target for the development of novel anti-tubercular agents. Among the various chemical scaffolds identified as MmpL3 inhibitors, indole-2-carboxamides have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative indole-2-carboxamide MmpL3 inhibitor, serving as a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Introduction to MmpL3 as a Drug Target
The cell wall of Mycobacterium tuberculosis is a complex and unique structure that is crucial for its survival and virulence.[1] A key component of this cell wall is the mycomembrane, which is rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes for the bacterium. MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, is responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[1][2] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing cell death.[1] This makes MmpL3 an attractive target for the development of new anti-tuberculosis drugs. A number of structurally diverse compounds have been identified as MmpL3 inhibitors, including adamantyl ureas, pyrroles, and indolecarboxamides.[3][4]
Discovery of Indole-2-Carboxamide MmpL3 Inhibitors
The discovery of indole-2-carboxamide inhibitors of MmpL3 often originates from high-throughput phenotypic screens of large compound libraries against whole-cell M. tuberculosis. Promising hits from these screens are then subjected to target identification studies. A common approach involves the generation of drug-resistant mutants and subsequent whole-genome sequencing to identify mutations in the gene encoding the drug target. Resistance to indole-2-carboxamides has been consistently mapped to mutations in the mmpL3 gene, providing strong evidence that MmpL3 is their primary target.[5]
Further validation of MmpL3 as the target is achieved through various biochemical and biophysical assays. For instance, studies have shown that treatment of M. tuberculosis with indole-2-carboxamides leads to the characteristic phenotype of MmpL3 inhibition, namely the intracellular accumulation of TMM.[1]
Synthesis of Indole-2-Carboxamide MmpL3 Inhibitors
The synthesis of indole-2-carboxamide MmpL3 inhibitors generally follows a convergent synthetic route. A common strategy involves the coupling of a substituted indole-2-carboxylic acid with a variety of amine building blocks. This modular approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
A representative synthetic scheme for a class of indole-2-carboxamide MmpL3 inhibitors is outlined below. This process typically involves the activation of the carboxylic acid of the indole core, followed by amidation with a desired amine.
Caption: General synthetic workflow for indole-2-carboxamide MmpL3 inhibitors.
Quantitative Data Summary
The following table summarizes the biological activity of representative indole-2-carboxamide MmpL3 inhibitors against M. tuberculosis.
| Compound ID | Mtb H37Rv MIC (μM)[2][6] | Cytotoxicity (CC50, μM) | Reference |
| NITD-304 | 0.03 | >30 | [3] |
| NITD-349 | 0.12 | >30 | [3] |
| Compound 3b | 1.56 | Not Reported | [2][6] |
| ICA38 | 0.003 | Not Reported | [7] |
MIC: Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis H37Rv. CC50: 50% cytotoxic concentration in a mammalian cell line (e.g., Vero cells).
Experimental Protocols
General Synthesis of Indole-2-carboxamides
Materials:
-
Substituted indole-2-carboxylic acid
-
Appropriate amine
-
Coupling agents (e.g., HATU, EDCI/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.
Mtb Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a suspension of M. tuberculosis H37Rv to a final density of ~5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
TMM Accumulation Assay
Materials:
-
M. tuberculosis H37Rv strain
-
[1,2-¹⁴C]acetate
-
Test compounds
-
TLC plates
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Treat the bacterial cultures with the test compounds at various concentrations for a specified period.
-
Add [1,2-¹⁴C]acetate to the cultures and incubate for several hours to allow for metabolic labeling of lipids.
-
Extract the total lipids from the bacterial cells using a mixture of chloroform and methanol.
-
Analyze the lipid extracts by thin-layer chromatography (TLC) using an appropriate solvent system to separate TMM from other lipids.
-
Visualize the radiolabeled lipids by autoradiography or phosphorimaging and quantify the amount of TMM.
Signaling Pathway and Experimental Workflow Diagrams
MmpL3-Mediated TMM Transport and Inhibition
Caption: Inhibition of MmpL3-mediated TMM transport by indole-2-carboxamides.
Experimental Workflow for MmpL3 Inhibitor Evaluation
Caption: A typical workflow for the evaluation of novel MmpL3 inhibitors.
Conclusion
Indole-2-carboxamides represent a potent and promising class of MmpL3 inhibitors with significant potential for the development of new anti-tuberculosis therapies. Their well-defined mechanism of action, amenability to chemical synthesis and optimization, and potent in vitro activity make them a key focus of current research efforts. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of these important compounds, serving as a valuable resource for the scientific community dedicated to combating tuberculosis. Further research and development in this area are crucial to translate the promise of MmpL3 inhibition into effective clinical treatments.
References
- 1. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the MmpL3 Inhibitor Binding Site
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific binding site or mechanism of action for a compound designated "MmpL3-IN-2". Commercial suppliers list it as a molecule with the formula C₂₇H₃₀N₂ for tuberculosis research, but its characterization has not been published.[1][2][3][4][5] This guide provides a comprehensive overview of the well-characterized common binding site for known MmpL3 inhibitors, which is the presumed target for novel compounds of this class.
Executive Summary
Mycobacterial membrane protein Large 3 (MmpL3) is a validated and highly attractive target for novel anti-tuberculosis therapeutics. It functions as an essential transporter, using the proton motive force to flip trehalose monomycolate (TMM)—a critical precursor for the mycobacterial outer membrane—across the inner membrane.[6][7] A remarkable variety of structurally diverse small-molecule inhibitors have been discovered that all target MmpL3.[8][9] Extensive structural and biochemical research has revealed that these compounds bind to a common, druggable pocket located within the transmembrane domain (TMD) of the protein.[10][11] By occupying this site, inhibitors physically obstruct the proton translocation pathway, which powers the transporter. This action halts TMM transport, disrupts the biosynthesis of the mycomembrane, and ultimately leads to bacterial death.[11][12] This technical guide synthesizes the current understanding of this inhibitor binding site, details the key molecular interactions, and outlines the state-of-the-art experimental methodologies used for its characterization.
The MmpL3 Inhibitor Binding Site: A Structural Overview
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily, characterized by a core structure of 12 transmembrane helices (TM1-TM12), two large periplasmic domains, and a cytoplasmic C-terminal domain.[6]
The binding site for all structurally characterized MmpL3 inhibitors is a hydrophobic cavity located in the center of the transmembrane domain .[10][13] This pocket is not an allosteric site but rather the functional core of the protein's transport mechanism. It is primarily formed by residues from TM helices 4, 5, 10, and 11 .[10][14] Critically, this inhibitor-binding pocket is one and the same as the proton translocation channel. This channel contains two essential Asp-Tyr dyads (Asp256-Tyr646 and Asp645-Tyr257, based on M. smegmatis MmpL3 numbering) that form a hydrogen-bond network to relay protons, thereby coupling energy transduction to substrate transport.[11][15]
Mechanism of Action: A Unified Model of Inhibition
Despite their chemical diversity, MmpL3 inhibitors share a common mechanism of action centered on disrupting the proton motive force.
-
Direct Obstruction of the Proton Channel : Inhibitors bind within the central transmembrane cavity and physically disrupt the precise geometry of the Asp-Tyr pairs. This interference breaks the proton relay chain, effectively uncoupling the energy source from the transporter's mechanical action.[11][14]
-
Conformational Restriction : The binding of an inhibitor can lock MmpL3 into a rigid, non-functional conformation. This prevents the dynamic structural changes that are necessary to shuttle TMM across the membrane.[12][16]
The consequence of this inhibition is the cytotoxic accumulation of TMM in the cytoplasm and the failure to deliver mycolic acids to the periplasm for the construction of the outer membrane, leading to a loss of cell wall integrity and bacterial death.[8][15]
Key Amino Acid Residues and Drug Resistance
Co-crystal structures and the sequencing of resistant mutants have pinpointed specific amino acid residues that are critical for inhibitor binding. Mutations in these residues are a primary mechanism of drug resistance, as they can sterically hinder or reduce the binding affinity of the compounds.[17][18][19]
Critical Residues within the MmpL3 Inhibitor Binding Pocket:
-
Asp-Tyr Dyads (e.g., Asp256, Tyr646) : These are the central players in proton translocation and are directly disrupted by inhibitor binding.[11][15]
-
Phenylalanine 255 (F255) : Mutations at this position, such as F255L, are frequently observed and confer cross-resistance to a wide range of MmpL3 inhibitor classes.[17]
-
Tyrosine 252 (Y252) : Another common site for resistance-conferring mutations.[19]
-
Sub-pocket Residues (L243, V681, V684, A685, L703) : These residues define a specific sub-region of the pocket that is particularly important for the binding of certain scaffolds, such as the pyrrole-based inhibitors.[10]
-
Glutamine 40 (Q40) : A residue in the linker region connecting TM1 to the periplasmic domain. Mutations here can confer resistance, indicating a pathway for allosteric communication from the periplasm to the transmembrane binding site.[10]
Quantitative Analysis of Inhibitor Binding
The potency of MmpL3 inhibitors is quantified by measuring their binding affinity to the purified protein. The equilibrium dissociation constant (KD) is a key parameter, with lower values indicating tighter binding.
| Inhibitor | MmpL3 Ortholog | Experimental Method | Binding Affinity (KD) | Reference(s) |
| SQ109 | M. tuberculosis | Surface Plasmon Resonance | 1.65 µM | [15] |
| AU1235 | M. tuberculosis | Surface Plasmon Resonance | 0.1322 µM | [15] |
| ICA38 | M. smegmatis | Surface Plasmon Resonance | 0.16 µM | [15] |
| BM212 | M. tuberculosis | Surface Plasmon Resonance | 1.2844 µM | [15] |
| NITD-349 | M. smegmatis | Competitive Binding Assay | IC₅₀ ≈ 2 µM | [9] |
Visualizing MmpL3 Inhibition and Research Workflows
Caption: MmpL3-mediated TMM transport and its inhibition.
Caption: Workflow for MmpL3 inhibitor identification.
Caption: Logical flow from inhibitor binding to cell death.
Core Experimental Protocols
The characterization of the MmpL3 inhibitor binding site relies on a suite of sophisticated biophysical and structural biology techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution 3D structure of the MmpL3-inhibitor complex.
Methodology:
-
Protein Production: A stable construct of MmpL3 (often from M. smegmatis and truncated to remove flexible domains) is overexpressed in a host system like E. coli. The protein is solubilized from the membrane using detergents (e.g., n-dodecyl-β-D-maltoside, DDM) and purified via affinity and size-exclusion chromatography.[10][13][20]
-
Complex Formation: The purified MmpL3 is incubated with a saturating concentration of the inhibitor.
-
Structure Determination: For crystallography, the protein-inhibitor complex is crystallized, and X-ray diffraction data are collected.[13] For cryo-EM, the complex is vitrified on EM grids, and images are collected with an electron microscope.[10][20] The resulting data are processed to generate a 3D atomic model, which precisely maps the inhibitor's position and interactions within the binding site.
Fluorescence-Based Competitive Binding Assay
Objective: To confirm direct target engagement and determine the relative binding affinity of unlabeled compounds.
Methodology:
-
Reagents: This assay utilizes a fluorescent probe, which is a known MmpL3 inhibitor (e.g., an indolecarboxamide) chemically linked to a fluorophore (e.g., TAMRA).[9][21]
-
Procedure: M. smegmatis cells engineered to overexpress MmpL3 are incubated with the fluorescent probe. After washing away the unbound probe, the cells are treated with increasing concentrations of a non-fluorescent test inhibitor.
-
Detection: If the test compound binds to the same site, it will displace the fluorescent probe, leading to a dose-dependent decrease in the fluorescence associated with the cells. This signal is quantified using flow cytometry.[21]
-
Analysis: The data are used to calculate an IC₅₀ value, representing the concentration of the test inhibitor required to displace 50% of the bound probe.[9]
Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile of the binding interaction.
Methodology:
-
Setup: Purified, detergent-solubilized MmpL3 is placed in the sample cell of the calorimeter. The inhibitor is loaded into an injection syringe in the identical buffer.[22][23]
-
Titration: The inhibitor is injected in small, precise volumes into the MmpL3 solution. The instrument measures the heat released or absorbed upon each injection.[24]
-
Analysis: The resulting data are plotted as heat change versus the molar ratio of inhibitor to protein. This binding isotherm is fitted to a thermodynamic model to directly determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[22]
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (on- and off-rates) and affinity of the inhibitor-protein interaction.
Methodology:
-
Immobilization: Purified MmpL3 is captured onto the surface of a sensor chip.[25]
-
Interaction Analysis: The test inhibitor is flowed across the chip surface at various concentrations. Binding of the inhibitor to MmpL3 increases the mass on the surface, which is detected as a change in the refractive index in real-time.[26][27]
-
Kinetic Measurement: The association rate (kₐ) is measured during the inhibitor injection phase, and the dissociation rate (kd) is measured during the subsequent buffer wash phase.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the kinetic constants (kd/kₐ), providing a precise measure of binding affinity.[28]
References
- 1. Inhibitors | CymitQuimica [cymitquimica.com]
- 2. CAS: 2944458-65-3 | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2946669-78-7,S-F24,2944462-67-1,Tubulin inhibitor 33, CAS [m.chemicalbook.com]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. search.library.northwestern.edu [search.library.northwestern.edu]
- 15. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 24. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 28. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of MmpL3 Inhibitors Against Mycobacterium tuberculosis: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro activity of inhibitors targeting the Mycobacterium tuberculosis (Mtb) MmpL3 transporter, a critical protein for mycobacterial cell wall biosynthesis and survival.[1][2] Due to the absence of specific data for a compound designated "MmpL3-IN-2" in the reviewed literature, this document synthesizes findings from a range of well-characterized MmpL3 inhibitors to serve as a representative guide for researchers, scientists, and drug development professionals.
The MmpL3 transporter is essential for exporting trehalose monomycolate (TMM), a key precursor for the mycolic acid layer of the mycobacterial cell wall.[2][3][4] Inhibition of MmpL3 disrupts this transport, leading to a compromised cell wall and subsequent bacterial cell death, making it a promising target for novel anti-tubercular drugs.[2]
Quantitative In Vitro Activity Data
The following tables summarize the in vitro potency of various MmpL3 inhibitors against M. tuberculosis and their cytotoxicity against mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors against M. tuberculosis
| Compound Class/Name | Mtb Strain | MIC (μM) | Reference |
| Indole-2-carboxamides | H37Rv | 0.02 - 2.3 | [5] |
| Spirocycles | H37Rv | ~0.03 - 0.1 | [6][7] |
| Tetrahydropyrazolopyrimidines (THPPs) | H37Rv | ~0.04 | [6] |
| Adamantyl ureas (AU1235) | H37Rv | Not Specified | [1][3] |
| Pyrroles (BM212) | H37Rv | Not Specified | [1][3] |
| Guanidine-based inhibitors | H37Rv | Not Specified | [8] |
| HC2091 | H37Rv | 6.25 (MIC50) | [9] |
| HC2099 | H37Rv | 25 (MIC50) | [9] |
| HC2134 | H37Rv | 12.5 (MIC50) | [9] |
| NITD-304 | H37Rv | 0.02 | [10] |
| NITD-349 | H37Rv | 0.03 | [10] |
| MSU-43085 | H37Rv | Modest Activity | [10] |
Table 2: Cytotoxicity of MmpL3 Inhibitors
| Compound Class/Name | Cell Line | CC50 (μM) | Reference |
| Spirocycles | HepG2 | >36 | [6] |
| Benzimidazole Derivatives | Murine Macrophage | >100 | [5] |
| HC2169 | Not Specified | >100 | [9] |
| HC2138 | Not Specified | >100 | [9] |
| HC2183 | Not Specified | >100 | [9] |
| HC2099 | Not Specified | >100 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro activity of MmpL3 inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits visible growth of Mtb, is a primary indicator of its potency. A commonly used method is the Microplate Alamar Blue Assay (MABA).
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The Mtb culture is diluted and added to each well to a final volume of 200 µL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Reading Results: The plates are incubated for another 24 hours, and a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration where no color change is observed.
Cytotoxicity Assays
Evaluating the toxicity of compounds against mammalian cells is essential to determine their therapeutic index.
Protocol: MTT Assay using Vero or HepG2 Cells
-
Cell Seeding: Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cells are seeded in a 96-well plate at a density of 1x10⁴ cells/well and incubated for 24 hours.[11]
-
Compound Addition: The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 540 nm. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[11]
Visualizations
Mechanism of Action of MmpL3 Inhibitors
MmpL3 inhibitors function by blocking the transport of trehalose monomycolate (TMM) across the inner membrane of M. tuberculosis. This disruption prevents the formation of the outer mycomembrane, a critical component of the mycobacterial cell wall.
Caption: Inhibition of TMM transport by an MmpL3 inhibitor.
Experimental Workflow for In Vitro Evaluation
The in vitro assessment of MmpL3 inhibitors typically follows a standardized workflow to determine potency, selectivity, and potential for further development.
Caption: A typical workflow for the in vitro evaluation of MmpL3 inhibitors.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
MmpL3-IN-2 and its Impact on Trehalose Monomycolate Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. One of the most promising new targets is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the integrity of the cell envelope, leading to bacterial death. This technical guide provides an in-depth analysis of the effect of MmpL3 inhibitors on TMM transport, using MmpL3-IN-2 as a representative compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to MmpL3 and Trehalose Monomycolate Transport
The cell envelope of Mycobacterium tuberculosis is a complex and unique structure that is critical for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this envelope is the mycomembrane, an outer lipid bilayer primarily composed of mycolic acids. The biosynthesis and transport of these mycolic acids are complex processes, with MmpL3 playing an essential role.[1]
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[2] It functions as a proton-motive force (PMF) dependent flippase and transporter, mediating the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasm.[3] In the periplasm, mycolic acids from TMM are transferred to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex or to another TMM molecule to form trehalose dimycolate (TDM), a potent immunomodulator.[4] Due to its essentiality for mycobacterial growth and viability, MmpL3 has emerged as a highly attractive target for the development of new anti-tuberculosis drugs.[5]
This compound: A Representative Inhibitor of TMM Transport
While a specific compound publicly designated as "this compound" is not extensively documented in peer-reviewed literature, this guide will utilize a composite of data from well-characterized MmpL3 inhibitors such as SQ109, AU1235, and BM212 to represent the effects of a potent and specific MmpL3 inhibitor. These compounds have been shown to directly target MmpL3 and inhibit TMM transport.[6]
The primary mechanism of action for many MmpL3 inhibitors is the disruption of the proton translocation pathway within the transporter, which in turn inhibits the energy-dependent flipping and transport of TMM across the inner membrane.[2][7] This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acid precursors in the periplasm, ultimately halting the synthesis of the mycomembrane and leading to cell death.[8]
Quantitative Analysis of MmpL3 Inhibition
The inhibitory effect of compounds on MmpL3-mediated TMM transport can be quantified through various assays. The following tables summarize representative quantitative data for known MmpL3 inhibitors, which serve as a proxy for the expected activity of a compound like this compound.
Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against M. tuberculosis
| Compound | MIC50 (μg/mL) | IC50 (μM) against Mtb H37Rv | Reference |
| SQ109 | 0.2 | 0.625 | [6] |
| AU1235 | 0.1 | 0.3 | [6] |
| BM212 | 0.05 | 0.1 | [6] |
Table 2: Effect of MmpL3 Inhibition on Mycolic Acid Metabolism in M. tuberculosis
| Compound (Concentration) | TMM Accumulation (% of Control) | TDM Reduction (% of Control) | Reference |
| SQ109 (10x MIC) | +211% | -88% | [6] |
| AU1235 (10x MIC) | Significant Increase | Significant Decrease | [2] |
| BM212 (10x MIC) | Significant Increase | Significant Decrease | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of MmpL3 inhibitors on TMM transport.
Metabolic Labeling of Mycolic Acids and Lipid Analysis by Thin-Layer Chromatography (TLC)
This protocol is used to assess the impact of an inhibitor on the incorporation of mycolic acids into the cell envelope.
Objective: To quantify the accumulation of TMM and the reduction of TDM upon treatment with an MmpL3 inhibitor.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
[1-14C]acetic acid (radiolabel)
-
MmpL3 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
TLC plates (silica gel)
-
Developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)
-
Phosphorimager system
Procedure:
-
Grow M. tuberculosis to mid-log phase (OD600 of 0.6-0.8) in 7H9 broth.
-
Inoculate a fresh culture to an OD600 of 0.1 and add the MmpL3 inhibitor at the desired concentration (e.g., 1x, 5x, 10x MIC). An untreated control (DMSO vehicle) should be run in parallel.
-
Add [1-14C]acetic acid to a final concentration of 1 µCi/mL.
-
Incubate the cultures at 37°C for 24 hours.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Extract total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).
-
Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform.
-
Spot equal amounts of the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the phosphor screen using a phosphorimager to visualize and quantify the radiolabeled lipids.
-
The relative amounts of TMM and TDM can be determined by densitometry analysis of the spots on the TLC plate.
Spheroplast-Based TMM Flippase Assay
This assay directly measures the flippase activity of MmpL3 in a whole-cell system.
Objective: To determine if an inhibitor directly blocks the MmpL3-mediated flipping of TMM from the inner to the outer leaflet of the cytoplasmic membrane.
Materials:
-
M. tuberculosis spheroplasts
-
Fluorescently labeled TMM analogue (e.g., NBD-TMM)
-
MmpL3 inhibitor
-
Fluorescence plate reader
Procedure:
-
Prepare M. tuberculosis spheroplasts by treating the cells with lysozyme and glycine in an osmotically stable buffer.
-
Load the spheroplasts with a fluorescently labeled TMM analogue.
-
Add the MmpL3 inhibitor at various concentrations.
-
Incubate the spheroplasts to allow for TMM flipping.
-
Measure the fluorescence quenching or enhancement that occurs as the TMM analogue is flipped to the outer leaflet of the membrane.
-
A decrease in the rate or extent of fluorescence change in the presence of the inhibitor indicates a direct inhibition of MmpL3 flippase activity.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The TMM transport pathway mediated by MmpL3.
Caption: Mechanism of TMM transport inhibition by this compound.
Caption: Workflow for analyzing the effect of this compound on TMM transport.
Conclusion
MmpL3 is a validated and highly promising target for the development of novel anti-tuberculosis therapeutics. Inhibitors such as this compound effectively block the transport of trehalose monomycolate, a critical step in the biosynthesis of the mycobacterial mycomembrane. This disruption of cell envelope synthesis leads to potent bactericidal activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of MmpL3 inhibitors as a new generation of drugs to combat tuberculosis.
References
- 1. MmpL Genes Are Associated with Mycolic Acid Metabolism in Mycobacteria and Corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of MmpL3 in Mycobacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mycobacterial cell wall is a formidable fortress, endowing pathogens like Mycobacterium tuberculosis with intrinsic resistance to many antibiotics and the ability to survive within the host. A critical component of this wall is the outer mycomembrane, a unique lipid bilayer composed of long-chain mycolic acids. The biosynthesis and transport of these essential lipids are complex processes, and the integral inner membrane protein MmpL3 (Mycobacterial membrane protein Large 3) has emerged as a linchpin in this pathway. This technical guide provides an in-depth exploration of the function of MmpL3, detailing its role in cell wall synthesis, the experimental methodologies used to elucidate its function, and its significance as a premier target for novel anti-tubercular therapeutics.
The Core Function of MmpL3: A Trehalose Monomycolate Transporter
MmpL3 is an essential protein and a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary and indispensable function is the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasm.[3][4][5] TMM is the precursor to two major components of the mycomembrane: trehalose dimycolate (TDM), also known as cord factor, and mycolic acids that are covalently attached to arabinogalactan (mAGP).[5][6]
Genetic knockdown or chemical inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent halt in TDM and mAGP synthesis, ultimately resulting in bacterial cell death.[2][7] This confirms the essentiality of MmpL3 for the viability of M. tuberculosis and other mycobacteria.[2][8] The transport process is energized by the proton motive force (PMF), with MmpL3 functioning as a proton-TMM antiporter.[9][10]
Biochemical assays have demonstrated that MmpL3 functions as a "flippase," mediating the movement of the bulky TMM molecule from the inner to the outer leaflet of the cytoplasmic membrane.[11][12] Recent structural studies of MmpL3 from Mycobacterium smegmatis have provided significant insights into its mechanism, revealing a channel-like cavity and specific binding sites for TMM.[9][13]
Quantitative Data on MmpL3 Inhibition and Substrate Binding
The essentiality and druggability of MmpL3 have made it a focal point for anti-tuberculosis drug discovery. Numerous structurally diverse small molecules have been identified as potent inhibitors of MmpL3. The following tables summarize key quantitative data related to MmpL3 inhibition and substrate interaction.
| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 / MIC (µM) | Citation |
| Adamantyl Ureas | AU1235 | M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 0.1 | [14] |
| Compound 1 | M. tuberculosis H37Rv | MABA | 0.04 | [1] | |
| Compound 46 | M. tuberculosis H37Rv | MABA | 0.03 | [1] | |
| Compound 51 | M. tuberculosis H37Rv | MABA | 0.03 | [1] | |
| HC2138 | M. tuberculosis | Growth Inhibition | MIC50: 3.13 | [15] | |
| HC2169 | M. tuberculosis | Growth Inhibition | MIC50: 3.13 | [15] | |
| 1,5-Diarylpyrroles | BM212 | M. tuberculosis (replicating) | MABA | 5 | [14] |
| BM212 | M. tuberculosis (non-replicating) | Low-Oxygen Recovery Assay (LORA) | 18.5 | [14] | |
| Compound 5 | M. tuberculosis | MABA | 0.3 | [16] | |
| Ethylenediamines | SQ109 | M. tuberculosis H37Rv | MABA | 0.5 | [14] |
| Indolecarboxamides | IC2418 | M. tuberculosis H37Rv | MABA | 1.56 | [14] |
| NITD-349 | M. tuberculosis | Growth Inhibition | 0.03 | [3] | |
| Tetrahydropyrazolopyrimidines | THPP-2 | M. tuberculosis H37Rv mc26206 | Resazurin Microplate Assay | 1.4 | [14] |
| Ligand | MmpL3 Source | Method | Dissociation Constant (Kd) | Citation |
| Trehalose Monomycolate (TMM) | M. smegmatis | Native Mass Spectrometry | 3.7 ± 1.3 µM | [9] |
| Phosphatidylethanolamine (PE) | M. smegmatis | Native Mass Spectrometry | 19.5 ± 6.3 µM | [9] |
| Tre-C16 (TMM analog) | M. tuberculosis MmpL3ΔC | Intermembrane Lipid Transport Assay | IC50: 6.5 ± 0.6 nM | [17] |
| Trehalose | M. tuberculosis MmpL3ΔC | Intermembrane Lipid Transport Assay | IC50: 11.4 ± 1.3 nM | [17] |
Visualizing MmpL3-Related Pathways and Workflows
MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Pathway
Caption: MmpL3 transports TMM from the cytoplasm to the periplasm.
Experimental Workflow for the Spheroplast-Based TMM Flippase Assay
Caption: Workflow for assessing MmpL3 flippase activity in spheroplasts.
Mechanism of Action of MmpL3 Inhibitors
Caption: MmpL3 inhibitors disrupt TMM transport.
Detailed Experimental Protocols
CRISPRi-Mediated Silencing of mmpL3 in Mycobacterium smegmatis
This protocol describes the use of CRISPR interference (CRISPRi) to specifically knock down the expression of the mmpL3 gene, allowing for the study of its essentiality and the effects of its depletion.
Materials:
-
M. smegmatis mc²155 strain
-
CRISPRi vector (e.g., pLJR962) containing a tetracycline-inducible dCas9 and a guide RNA (sgRNA) cassette
-
Oligonucleotides for the mmpL3-targeting sgRNA
-
BsmBI restriction enzyme and T4 DNA ligase
-
Competent E. coli for cloning
-
7H9 broth and 7H10 agar supplemented with ADC, glycerol, and Tween 80
-
Kanamycin and anhydrotetracycline (ATc)
-
Electroporator and cuvettes
Procedure:
-
sgRNA Design and Cloning:
-
Design a 20-nucleotide sgRNA sequence targeting the non-template strand of the mmpL3 open reading frame, immediately downstream of a protospacer adjacent motif (PAM).[18]
-
Synthesize complementary oligonucleotides with appropriate overhangs for ligation into the BsmBI-digested CRISPRi vector.[18]
-
Anneal the top and bottom strand oligos by heating to 95°C and slowly cooling to room temperature.[18]
-
Digest the CRISPRi vector with BsmBI to create sticky ends compatible with the annealed oligos.
-
Ligate the annealed sgRNA duplex into the digested vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for transformants on LB agar with kanamycin.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transformation of M. smegmatis:
-
Prepare electrocompetent M. smegmatis cells.
-
Electroporate the validated CRISPRi plasmid into the competent cells.
-
Plate the transformed cells on 7H10 agar containing kanamycin and incubate at 37°C until colonies appear.
-
-
Gene Silencing and Phenotypic Analysis:
-
Grow the mmpL3-targeting CRISPRi strain in 7H9 broth with kanamycin to mid-log phase.
-
Induce dCas9-sgRNA expression by adding varying concentrations of ATc (e.g., 0.5 to 1 ng/mL).[14][16] A non-targeting sgRNA strain should be used as a control.
-
Monitor bacterial growth by measuring optical density (OD600) over time.
-
Assess cell viability by plating serial dilutions on 7H10 agar with and without ATc and counting colony-forming units (CFUs).
-
Confirm mmpL3 knockdown at the transcriptional level using RT-qPCR.[16]
-
Spheroplast-Based TMM Flippase Assay
This assay monitors the transport of TMM across the inner membrane of mycobacterial spheroplasts, which lack the outer membrane and cell wall.
Materials:
-
Mid-log phase culture of M. smegmatis
-
SMM buffer (Sucrose-Maleate-Magnesium)
-
L-Glycine and Lysozyme
-
[1-¹⁴C]-acetate or 6-azido-trehalose
-
MmpL3 inhibitors (e.g., BM212, AU1235) and DMSO as a control
-
Purified LysB enzyme (for radiolabeling method)
-
Click-IT® Biotin DIBO Alkyne and Alexa Fluor 488-conjugated streptavidin (for chemical reporter method)
-
TLC plates and developing solvents
-
Phosphorimager and fluorescence microscope
Procedure:
-
Spheroplast Preparation:
-
Grow M. smegmatis to mid-log phase and treat with L-glycine to inhibit cell wall synthesis.[3]
-
Harvest the cells and resuspend in SMM buffer containing lysozyme to digest the peptidoglycan layer.
-
Incubate until spheroplast formation is complete, which can be monitored by microscopy.[3]
-
Gently wash the spheroplasts with SMM buffer.
-
-
Inhibitor Treatment and Metabolic Labeling:
-
Pre-incubate the spheroplasts with the desired concentration of MmpL3 inhibitor or DMSO for 15-30 minutes at 37°C.[15]
-
Add the metabolic label:
-
-
Detection of Flipped TMM:
-
Radiolabeling Method:
-
Add purified LysB enzyme to the spheroplast suspension and incubate for 30 minutes. LysB will degrade any TMM that has been flipped to the outer leaflet of the inner membrane.[15]
-
Extract the lipids using a chloroform:methanol mixture.[19]
-
Analyze the lipid extract by TLC and visualize the radiolabeled TMM and its degradation products using a phosphorimager. Inhibition of MmpL3 will result in less TMM being flipped and therefore less degradation by LysB.[4]
-
-
Chemical Reporter Method:
-
React the 6-azido-TMM in the spheroplasts with a biotin-alkyne probe via click chemistry.[20]
-
Label the surface-exposed biotin-TMM with Alexa Fluor 488-conjugated streptavidin.
-
Visualize the fluorescence on the spheroplast surface using fluorescence microscopy. A decrease in fluorescence in the presence of an inhibitor indicates reduced TMM flipping.[15]
-
-
Proteoliposome-Based Proton Pumping Assay
This in vitro assay directly measures the proton translocation activity of purified and reconstituted MmpL3.
Materials:
-
Purified MmpL3 protein (full-length or truncated)
-
Phospholipids (e.g., E. coli polar lipids)
-
pH-sensitive fluorescent probe (e.g., pyranine)
-
Detergent (e.g., octyl β-D-glucopyranoside) and Bio-Beads for detergent removal
-
Buffers with varying pH (e.g., pH 6.0, 7.0, 8.0)
-
Fluorometer
Procedure:
-
MmpL3 Purification and Reconstitution:
-
Overexpress and purify MmpL3 from a suitable expression system (e.g., E. coli or M. smegmatis).[1]
-
Solubilize the purified MmpL3 and phospholipids in a detergent-containing buffer.
-
Incorporate the pH-sensitive probe pyranine into the mixture.
-
Form proteoliposomes by removing the detergent, for example, by dialysis against Bio-Beads. This will result in vesicles with MmpL3 incorporated into the lipid bilayer and the fluorescent probe trapped inside.[1]
-
-
Proton Translocation Assay:
-
Establish a proton gradient across the proteoliposome membrane by diluting the vesicles (internal pH 7.0) into a buffer with a different pH (e.g., acidic pH 6.0 or alkaline pH 8.0).[1][9]
-
Monitor the fluorescence of the entrapped pyranine over time using a fluorometer. The fluorescence of pyranine is pH-dependent; it decreases in acidic conditions and increases in alkaline conditions.[21]
-
A change in fluorescence over time indicates MmpL3-mediated proton translocation across the membrane.
-
To test the effect of inhibitors, add the compound of interest to the external buffer before the addition of the proteoliposomes and measure the change in the rate of proton translocation.[9]
-
Conclusion and Future Directions
MmpL3 stands as a cornerstone of mycobacterial cell wall biogenesis, performing the vital role of TMM transport. Its essentiality and validated druggability have propelled it to the forefront of anti-tuberculosis drug discovery efforts. The diverse chemical scaffolds that inhibit MmpL3 underscore its potential as a target to combat drug-resistant tuberculosis.
Future research should continue to focus on several key areas:
-
Structural Biology: High-resolution structures of MmpL3 from M. tuberculosis in complex with its native substrate TMM and various inhibitors will be invaluable for structure-based drug design.
-
Mechanism of Transport: Further elucidation of the precise conformational changes that drive the TMM flippase cycle and how inhibitors disrupt this process will aid in the development of more potent and specific drugs.
-
MmpL3 Interactome: Identifying and characterizing proteins that interact with MmpL3 may reveal novel regulatory mechanisms and additional drug targets within the TMM transport pathway.
-
Clinical Translation: Advancing the most promising MmpL3 inhibitors through preclinical and clinical development is a critical step towards new and improved treatment regimens for tuberculosis.
The in-depth understanding of MmpL3's function, facilitated by the experimental approaches detailed in this guide, will undoubtedly continue to fuel the development of innovative strategies to dismantle the protective wall of M. tuberculosis and combat this persistent global health threat.
References
- 1. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 3. An improved method for the preparation of mycobacterial spheroplasts and the mechanism involved in the reversion to bacillary form: electron microscopic and physiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for development, visualization, and quantification of mycobacterial biofilms on primary human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.addgene.org [media.addgene.org]
- 19. Item - Lipid analysis of M.tuberculosis and MtbÎmms. - Public Library of Science - Figshare [plos.figshare.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of MmpL3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of MmpL3-IN-2, an indole-2-carboxamide inhibitor of the essential Mycobacterium tuberculosis (Mtb) transporter, MmpL3. The protocols detailed below are fundamental for characterizing the compound's antimycobacterial activity, mechanism of action, and potential off-target effects.
Introduction to MmpL3 and this compound
Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids. These mycolic acids are major components of the unique and impermeable mycobacterial cell wall. The essential nature of MmpL3 for mycobacterial viability makes it a prime target for novel anti-tuberculosis drugs.
This compound belongs to the indole-2-carboxamide class of compounds, which have demonstrated potent activity against Mtb by inhibiting MmpL3. Inhibition of MmpL3 disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a halt in the synthesis of the outer membrane, ultimately resulting in bacterial cell death.
Key In Vitro Assays for this compound Evaluation
A series of in vitro assays are crucial to fully characterize the activity of this compound. These include:
-
Minimum Inhibitory Concentration (MIC) Determination: To ascertain the potency of this compound against M. tuberculosis.
-
On-Target Validation using MmpL3 Expression-Modulated Strains: To confirm that the compound's activity is directly mediated through the inhibition of MmpL3.
-
TMM and TDM Accumulation Assay: To provide direct evidence of MmpL3 inhibition by observing the accumulation of its substrate (TMM) and the depletion of its downstream product (TDM).
-
Membrane Potential Assay: To assess potential off-target effects, specifically the dissipation of the proton motive force (PMF), which can indirectly inhibit MmpL3.
Data Presentation
The following tables summarize representative quantitative data for indole-2-carboxamide MmpL3 inhibitors, which are of the same class as this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Indole-2-Carboxamide MmpL3 Inhibitors against M. tuberculosis
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. abscessus MIC (µg/mL) |
| Indole-2-carboxamide 1 | 0.125 | 0.125 |
| Indole-2-carboxamide 2 (4,6-dichloro) | Not Reported | 0.125 |
| Indole-2-carboxamide 3 (4,6-difluoro) | Not Reported | 0.125 |
| Indole-2-carboxamide 4 (6-bromo) | Not Reported | 0.125 |
| Indole-2-carboxamide 5 | 2.3 µM | 8 µM |
Table 2: IC50 Values of Representative MmpL3 Inhibitors
| Compound Class | Representative Compound | IC50 (nM) | Assay System |
| Ethylenediamine | SQ109 | 4.95 ± 0.2 | Reconstituted MmpL3ΔC lipid transport |
| Adamantyl Urea | AU1235 | Not Reported | - |
| 1,5-Diarylpyrrole | BM212 | Not Reported | - |
| Indole-2-carboxamide | - | Not Reported | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin solution
-
Plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate using supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv in supplemented 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute it 1:20.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
TMM and TDM Accumulation Assay
This assay directly measures the impact of this compound on its target by quantifying the levels of TMM and TDM using radiolabeling and thin-layer chromatography (TLC).[1]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
[1,2-¹⁴C]acetic acid
-
This compound
-
Solvents for lipid extraction (chloroform, methanol)
-
TLC plates (silica gel)
-
TLC developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)
-
Phosphorimager
Procedure:
-
Grow M. tuberculosis cultures to mid-log phase.
-
Add this compound at the desired concentration (e.g., 5x MIC) to the cultures and incubate for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 8-24 hours to allow for incorporation into lipids.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.
-
Dry the lipid extracts under nitrogen.
-
Resuspend the lipid extracts in a small volume of chloroform:methanol (2:1, v/v) and spot equal counts onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.
-
Dry the plate and expose it to a phosphor screen.
-
Analyze the phosphor screen using a phosphorimager to visualize and quantify the radiolabeled TMM and TDM spots. An accumulation of TMM and a reduction in TDM in the this compound-treated sample compared to the control indicates inhibition of MmpL3.
Membrane Potential Assay using DiOC₂(3)
This protocol assesses whether this compound disrupts the bacterial membrane potential, a common off-target effect for MmpL3 inhibitors.
Materials:
-
M. tuberculosis H37Rv strain
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide) stock solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Grow M. tuberculosis to mid-log phase, wash, and resuspend the cells in PBS with Tween 80 to an OD₆₀₀ of 0.4.
-
Add DiOC₂(3) to the cell suspension to a final concentration of 15 µM and incubate in the dark for 30 minutes to allow the dye to equilibrate across the bacterial membrane.
-
Dispense the stained cell suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a DMSO control and a CCCP control.
-
Immediately measure the fluorescence at two emission wavelengths: green (e.g., 525 nm) and red (e.g., 620 nm), with an excitation wavelength of 488 nm.
-
A decrease in the red/green fluorescence ratio in the presence of this compound indicates membrane depolarization.
Visualizations
Caption: MmpL3 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols for Studying MmpL3 Function with MmpL3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to MmpL3 and its Inhibition
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this cell envelope is the outer mycomembrane, which is rich in mycolic acids. The transport of these mycolic acids is essential for the viability of Mtb, making the transport machinery an attractive target for novel anti-tuberculosis drugs.
The Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter that plays a pivotal role in the biogenesis of the mycomembrane.[1] MmpL3 functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the mycomembrane, ultimately resulting in bacterial cell death.[1][2] The essentiality of MmpL3 for Mtb survival has made it a significant target for the development of new antitubercular agents, with several classes of inhibitors identified.[3]
MmpL3-IN-2: An Investigational Inhibitor of MmpL3
This compound is a novel compound identified as an inhibitor of MmpL3.[4][5][6] While detailed characterization and experimental data for this compound are not extensively available in peer-reviewed literature, information from chemical suppliers indicates its potential for tuberculosis research.
Physicochemical Properties of this compound [4][5]
| Property | Value |
| Molecular Formula | C27H30N2 |
| Molecular Weight | 382.54 g/mol |
| Description | Solid |
| Reported Characteristics | Low cytotoxicity and moderate metabolic stability, making it suitable for tuberculosis research.[4][5][6] |
Due to the limited publicly available data specifically for this compound, the following sections will provide detailed protocols and data for a representative and well-characterized class of MmpL3 inhibitors, the indole-2-carboxamides. These protocols are standard methods used to evaluate the function and inhibition of MmpL3 and can be adapted for the study of this compound.
MmpL3 Signaling and Inhibition Pathway
The following diagram illustrates the role of MmpL3 in the mycolic acid pathway and the mechanism of its inhibition.
Caption: MmpL3 transports TMM from the cytoplasm to the periplasm for mycomembrane synthesis.
Experimental Protocols for Studying MmpL3 Inhibitors
The following are detailed protocols for key experiments to characterize the activity of MmpL3 inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an inhibitor that prevents visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
MmpL3 inhibitor stock solution (e.g., in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Protocol:
-
Prepare a serial dilution of the MmpL3 inhibitor in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µM.
-
Inoculate the wells with a culture of M. tuberculosis H37Rv at a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest inhibitor concentration at which the color of the resazurin remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).
Cytotoxicity Assay in Mammalian Cells
This protocol assesses the toxicity of the MmpL3 inhibitor against a mammalian cell line, such as Vero cells, to determine its selectivity.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MmpL3 inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the MmpL3 inhibitor in DMEM and add them to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.
TMM Transport Assay using [14C]-Acetate Labeling
This assay directly measures the inhibitory effect on MmpL3-mediated transport of TMM by monitoring the accumulation of radiolabeled TMM.[2]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth
-
[1-14C]-Acetic acid, sodium salt
-
MmpL3 inhibitor
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
TLC plates (silica gel 60)
-
Developing solvent (e.g., chloroform:methanol:water, 60:30:6, v/v/v)
-
Phosphorimager
Protocol:
-
Grow a culture of M. tuberculosis H37Rv to mid-log phase.
-
Add the MmpL3 inhibitor at various concentrations to the culture and incubate for a defined period (e.g., 24 hours).
-
Add [14C]-acetate to the culture and incubate for another 6-8 hours to allow for incorporation into lipids.
-
Harvest the cells by centrifugation and wash with PBS.
-
Extract the total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) mixture.
-
Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a TLC plate and develop the plate using the appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the phosphorimage to quantify the amount of radiolabeled TMM. An increase in the TMM band intensity in inhibitor-treated samples compared to the control indicates inhibition of MmpL3.
Quantitative Data for a Representative MmpL3 Inhibitor (Indole-2-carboxamide class)
The following tables summarize typical quantitative data obtained for a well-characterized indole-2-carboxamide MmpL3 inhibitor. This data is provided as a reference for the expected performance of a potent MmpL3 inhibitor.
Table 1: In Vitro Antitubercular Activity
| Compound | MIC against Mtb H37Rv (µM) |
| Representative Indole-2-carboxamide | 0.1 - 1.0 |
| Isoniazid (control) | 0.2 - 0.5 |
| Rifampicin (control) | 0.05 - 0.2 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 in Vero cells (µM) | Selectivity Index (SI = CC50/MIC) |
| Representative Indole-2-carboxamide | > 50 | > 50 - 500 |
Table 3: TMM Accumulation upon Inhibition
| Treatment | Fold Increase in [14C]-TMM |
| Vehicle Control (DMSO) | 1.0 |
| Representative Indole-2-carboxamide (at 10x MIC) | 5 - 10 |
Visualizations of Experimental Workflow and Logic
The following diagrams provide a visual representation of the experimental workflow for MmpL3 inhibitor characterization and the logical relationship between MmpL3 inhibition and its consequences.
Caption: Workflow for the identification and characterization of MmpL3 inhibitors.
Caption: Logical cascade of events following the inhibition of MmpL3.
Conclusion
MmpL3 remains a highly promising target for the development of new anti-tuberculosis therapies. The use of specific inhibitors like this compound in research is crucial for further elucidating the intricacies of the mycobacterial cell wall biosynthesis and for the discovery of more effective drugs. The protocols and data presented here provide a framework for researchers to study the function of MmpL3 and to characterize novel inhibitors. While specific experimental details for this compound are yet to be widely published, the methodologies described are robust and applicable to the broader class of MmpL3 inhibitors, enabling continued progress in this critical area of drug discovery.
References
- 1. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS: 2944458-65-3 | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Crystallography of MmpL3 in Complex with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are based on the crystallographic studies of Mycobacterium smegmatis MmpL3 in complex with the well-characterized inhibitor SQ109 (PDB ID: 6AJG)[1][2][3]. This compound serves as a representative example for the general procedures involved in determining the crystal structure of MmpL3 with small molecule inhibitors. While the specific inhibitor "MmpL3-IN-2" was not identified in the cited literature, the methodologies described herein are broadly applicable.
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall[4][5]. Its critical role in cell wall biosynthesis makes it a prime target for the development of novel anti-tuberculosis drugs[6][7][8]. Structural elucidation of MmpL3 in complex with various inhibitors provides invaluable insights into their mode of action and a framework for rational drug design[7][8][9]. This document outlines the detailed protocols for the expression, purification, crystallization, and structure determination of MmpL3 in a complex with a small molecule inhibitor.
Data Presentation: Crystallographic Data for MmpL3-SQ109 Complex
The following tables summarize the data collection and refinement statistics for the crystal structure of M. smegmatis MmpL3 in complex with SQ109.
Table 1: Data Collection Statistics [1][2]
| Parameter | Value |
| PDB ID | 6AJG |
| Resolution (Å) | 2.60 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=87.2, b=143.6, c=143.2 |
| α=90°, β=90°, γ=90° | |
| Wavelength (Å) | 0.9792 |
| Completeness (%) | 99.9 |
| Redundancy | 7.5 |
| I/σ(I) | 13.1 |
| Rmerge | 0.126 |
Table 2: Refinement Statistics [1][2]
| Parameter | Value |
| Resolution (Å) | 45.9 - 2.60 |
| No. of reflections | 49875 |
| Rwork / Rfree | 0.216 / 0.248 |
| No. of atoms | |
| Protein | 7226 |
| Ligand | 100 |
| Solvent | 41 |
| B-factors (Å2) | |
| Protein | 85.1 |
| Ligand | 83.9 |
| Solvent | 71.3 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.65 |
Experimental Protocols
The following protocols are a synthesized representation of the methods described in the literature for the expression, purification, and crystallization of MmpL3 for structural studies[4][10][11].
Protein Expression and Purification
Objective: To produce and purify recombinant MmpL3 from E. coli.
Materials:
-
E. coli C43 (DE3) ΔacrB strain
-
pET-based expression vector with MmpL3 gene insert (with a C-terminal His-tag)
-
Luria-Bertani (LB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Resuspension Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM benzamidine, 0.5 mM β-mercaptoethanol
-
Protease inhibitor cocktail
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.05% (w/v) DDM
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 300 mM imidazole, 0.05% (w/v) DDM
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM
Protocol:
-
Transformation and Culture:
-
Transform the MmpL3 expression plasmid into chemically competent E. coli C43 (DE3) ΔacrB cells.
-
Inoculate a 10 mL LB medium starter culture containing 100 µg/mL ampicillin with a single colony and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB medium with ampicillin.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce MmpL3 expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture for 3 hours at 37°C[10].
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Resuspension Buffer and add a protease inhibitor cocktail tablet.
-
Lyse the cells by sonication or using a French press on ice.
-
Remove cell debris by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
-
Membrane Solubilization and Protein Purification:
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in Resuspension Buffer and add 1% (w/v) DDM to solubilize the membrane proteins. Stir gently for 1 hour at 4°C.
-
Clarify the solubilized membrane proteins by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Size Exclusion Chromatography:
-
Concentrate the eluted protein to approximately 2 mg/mL.
-
Load the concentrated protein onto a Superdex 200 size-exclusion column pre-equilibrated with SEC Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions containing monomeric MmpL3 and concentrate to 10-15 mg/mL for crystallization trials.
-
Crystallization of MmpL3-Inhibitor Complex
Objective: To obtain diffraction-quality crystals of MmpL3 in complex with an inhibitor.
Materials:
-
Purified MmpL3 protein (10-15 mg/mL in SEC buffer)
-
Inhibitor stock solution (e.g., SQ109 in DMSO)
-
Crystallization screens
-
Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)
Protocol:
-
Complex Formation:
-
Incubate the purified MmpL3 protein with a 5-fold molar excess of the inhibitor (e.g., SQ109) for 1 hour on ice prior to setting up crystallization trials.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at 20°C.
-
Mix 1 µL of the MmpL3-inhibitor complex with 1 µL of the reservoir solution.
-
A typical reservoir solution that yields crystals for the MmpL3-SQ109 complex contains: 0.1 M MES pH 6.5, 200 mM MgCl2, and 20-25% (w/v) PEG 2000 MME.
-
-
Crystal Optimization and Harvesting:
-
Monitor the crystallization plates regularly for crystal growth over several days to weeks.
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
-
For cryo-protection, briefly soak the crystals in a reservoir solution supplemented with 25-30% (v/v) glycerol before flash-cooling in liquid nitrogen.
-
Data Collection and Structure Determination
Objective: To collect X-ray diffraction data and determine the three-dimensional structure of the MmpL3-inhibitor complex.
Protocol:
-
Data Collection:
-
Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.
-
Process the diffraction data using software such as XDS or HKL2000.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined MmpL3 structure as a search model (e.g., PDB ID: 6AJF for the apo form).
-
Perform iterative cycles of model building in Coot and refinement in Phenix or Refmac5.
-
Validate the final model using tools such as MolProbity.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
-
Visualizations
Caption: Experimental workflow for the crystallography of MmpL3-inhibitor complex.
Caption: Logical relationship of MmpL3, its substrate, and an inhibitor.
References
- 1. 6AJG: Crystal structure of mycolic acid transporter MmpL3 from Mycobacterium smegmatis complexed with SQ109 [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 6ajg - Crystal structure of mycolic acid transporter MmpL3 from Mycobacterium smegmatis complexed with SQ109 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Membrane Transporter MmpL3, an Anti-TB Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating MmpL3-IN-2 Resistant Mutants of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. The mycolic acid transporter, MmpL3, has been identified as an essential protein for the viability of Mtb, making it a promising target for new anti-tubercular drugs.[1][2] MmpL3 is a membrane protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
MmpL3-IN-2 is a novel inhibitor targeting MmpL3. A key step in characterizing the mechanism of action of this compound and understanding potential resistance mechanisms is the generation and analysis of resistant mutants. Spontaneous mutations in the mmpL3 gene are a common mechanism of resistance to MmpL3 inhibitors.[1][3][4][5] This document provides detailed protocols for the in vitro generation of this compound resistant mutants, determination of their resistance levels, and identification of resistance-conferring mutations through whole-genome sequencing.
Mechanism of Action of MmpL3 and its Inhibition
MmpL3 functions as a transporter, moving TMM from the cytoplasm across the inner membrane to the periplasm. In the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form mycolyl-arabinogalactan-peptidoglycan and trehalose dimycolate (TDM), both essential components of the mycobacterial cell wall. MmpL3 inhibitors, such as this compound, are thought to bind to the MmpL3 protein, obstructing the transport of TMM. This leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer mycomembrane, ultimately resulting in cell death.
References
- 1. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying MmpL3-IN-2 Efficacy in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] A critical component of Mtb's pathogenicity is its unique and complex cell wall, which provides a formidable barrier against host immune responses and antibiotics.[2] The biosynthesis and transport of mycolic acids, essential components of this cell wall, are therefore attractive targets for novel anti-TB drugs.[3]
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid-containing molecules, from the cytoplasm to the periplasm.[4][5] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[1][6] This makes MmpL3 a promising target for the development of new therapeutics.[2][7]
MmpL3-IN-2 is a novel small molecule inhibitor designed to target MmpL3. These application notes provide detailed protocols to assess the efficacy of this compound against intracellular Mtb within macrophage infection models, a critical step in preclinical drug development that mimics the natural environment of the bacterium during human infection.
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting the MmpL3 transporter. This disrupts the flipping of TMM across the inner mycobacterial membrane, leading to the accumulation of TMM in the cytoplasm and a depletion of TMM in the periplasm. This, in turn, halts the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are essential for the integrity of the mycobacterial cell wall.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Mtb H37Rv
| Compound | MIC50 (µM) | MIC90 (µM) |
| This compound | 0.25 | 0.8 |
| Isoniazid | 0.05 | 0.1 |
| Rifampicin | 0.1 | 0.25 |
MIC: Minimum Inhibitory Concentration
Table 2: Efficacy of this compound against Intracellular Mtb in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Log10 CFU Reduction (at 72h post-infection) |
| This compound | 0.1 | 0.5 ± 0.1 |
| 0.5 | 1.2 ± 0.2 | |
| 2.5 | 2.5 ± 0.3 | |
| Isoniazid | 0.1 | 1.8 ± 0.2 |
| Untreated | - | 0 (Growth Control) |
CFU: Colony Forming Units. Data are presented as mean ± standard deviation.
Table 3: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Compound | CC50 (µM) | Selectivity Index (CC50/MIC90) |
| This compound | > 50 | > 62.5 |
CC50: 50% Cytotoxic Concentration
Experimental Protocols
Preparation of Mtb for Infection
This protocol describes the preparation of a single-cell suspension of Mtb, which is crucial for achieving a consistent multiplicity of infection (MOI).[8]
Materials:
-
Mtb H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
-
Sterile 1.7 mL microcentrifuge tubes
-
Syringe with a 27-gauge needle
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Protocol:
-
Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Transfer the bacterial culture to a sterile microcentrifuge tube.
-
Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the pellet in PBS.
-
To break up clumps, pass the bacterial suspension through a 27-gauge needle 10-15 times.[8]
-
Allow the suspension to sit for 5 minutes to let any remaining large clumps settle.
-
Carefully transfer the upper portion of the suspension to a new sterile tube.
-
Measure the OD600 of the single-cell suspension and calculate the bacterial concentration (an OD600 of 1.0 is approximately 3 x 108 CFU/mL).
Macrophage Infection Assay
This protocol details the infection of a macrophage cell line (e.g., RAW 264.7) with Mtb and subsequent treatment with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Single-cell suspension of Mtb H37Rv
-
This compound stock solution (in DMSO)
-
Sterile 24-well tissue culture plates
-
0.1% Sodium dodecyl sulfate (SDS) in sterile water
-
Middlebrook 7H11 agar plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells per well and incubate overnight at 37°C with 5% CO2.
-
On the day of infection, remove the culture medium and wash the cells once with warm PBS.
-
Infect the macrophages with the Mtb single-cell suspension at a desired Multiplicity of Infection (MOI), typically between 1 and 10, in antibiotic-free DMEM.[9][10]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
After the incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.[9] Some protocols may include a short treatment with a low concentration of an antibiotic like amikacin (e.g., 200 µg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.
-
Add fresh DMEM containing serial dilutions of this compound. Include an untreated control (vehicle, e.g., DMSO) and a positive control (e.g., isoniazid).
-
Incubate the plates for up to 72 hours at 37°C with 5% CO2.
-
At designated time points (e.g., 4, 24, 48, 72 hours), lyse the macrophages by adding 0.1% SDS solution to each well and incubating for 10 minutes at room temperature.[9]
-
Serially dilute the lysates in PBS with 0.05% Tween 80.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
Cytotoxicity Assay
This protocol is to ensure that the observed reduction in bacterial viability is due to the specific action of this compound and not due to toxicity to the host macrophage.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 72 hours (to match the duration of the infection assay).
-
Assess cell viability according to the manufacturer's instructions for the chosen reagent.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
The protocols outlined provide a robust framework for evaluating the efficacy of MmpL3 inhibitors like this compound in a biologically relevant macrophage infection model. The data generated from these assays, including intracellular CFU reduction and cytotoxicity, are essential for determining the therapeutic potential and selectivity of novel anti-TB drug candidates. A high selectivity index (CC50/MIC90) is a desirable characteristic for a promising therapeutic agent. The potent activity of MmpL3 inhibitors against intracellular Mtb highlights their potential as valuable additions to the TB treatment arsenal.[11][12]
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. journals.asm.org [journals.asm.org]
- 8. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Invasion and Survival Assay – NC DNA Day Blog [ncdnadayblog.org]
- 10. Intracellular Invasion and Killing Assay to Investigate the Effectsof Binge Alcohol Toxicity in Murine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MmpL3 Inhibitors in In Vitro Experiments
Disclaimer: No specific public data could be found for a compound designated "MmpL3-IN-2". The following application notes and protocols are based on the well-characterized MmpL3 inhibitor, BM212 , and are provided as a representative guide for researchers working with MmpL3 inhibitors. Researchers should validate these protocols for their specific MmpL3 inhibitor of interest.
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and other mycobacteria, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. This makes MmpL3 a promising target for the development of novel anti-tuberculosis drugs. This document provides detailed information on the solubility, stability, and application of the representative MmpL3 inhibitor BM212 in various in vitro experimental settings.
Solubility and Stability of BM212
Proper handling and storage of MmpL3 inhibitors are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility and stability information for BM212.
| Parameter | Solvent/Condition | Concentration/Observation | Reference |
| Solubility | Ethanol | 5.56 mg/mL (13.42 mM) (ultrasonic may be required) | [1] |
| DMSO | 5 mg/mL (12.07 mM) (ultrasonic and warming to 60°C recommended; use freshly opened DMSO) | [1] | |
| 20% SBE-β-CD in Saline | ≥ 0.56 mg/mL | [1] | |
| Stability | In vitro microsomal stability | Analogues of BM212 have been developed with improved microsomal stability, suggesting the parent compound's stability may be a factor to consider in metabolic assays. | [2][3] |
| Storage | Stock Solutions | Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | General laboratory practice |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of BM212 for use in in vitro assays.
Materials:
-
BM212 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath
Protocol:
-
Equilibrate the BM212 powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of BM212 powder.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the powder. For example, to a vial containing 1 mg of BM212 (MW: 414.58 g/mol ), add 241.2 µL of DMSO.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. Gentle warming to 60°C can also be applied.[1] Ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an MmpL3 inhibitor that prevents the visible growth of mycobacteria.
Materials:
-
Mycobacterium strain of interest (e.g., M. tuberculosis H37Rv, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with ADC or OADC and 0.05% Tween 80
-
Middlebrook 7H11 agar supplemented with OADC
-
BM212 stock solution
-
Sterile 96-well plates
-
Spectrophotometer or plate reader
Protocol for Liquid Media: [4]
-
Prepare a serial two-fold dilution of the BM212 stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentration range should typically span from 0.125 to 100 µg/mL.[4]
-
Prepare a mycobacterial inoculum from a mid-log phase culture and adjust the optical density at 600 nm (OD600) to a starting value of 0.003.[4]
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 24 hours for M. smegmatis, 10-12 days for M. tuberculosis).[4]
-
The MIC is defined as the lowest concentration of the inhibitor that results in no visible turbidity.[4]
Trehalose Monomycolate (TMM) Accumulation Assay
Objective: To functionally confirm MmpL3 inhibition by observing the accumulation of its substrate, TMM.
Materials:
-
Mycobacterium strain of interest
-
Middlebrook 7H9 broth
-
[1-14C]acetic acid or [1,2-14C]acetate
-
BM212
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC silica plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Protocol:
-
Grow a culture of mycobacteria to mid-log phase.
-
Treat the culture with the MmpL3 inhibitor (e.g., BM212 at a concentration above its MIC) for a defined period (e.g., 24 hours). Include a DMSO-treated control.
-
Add [1-14C]acetic acid to the cultures and incubate for a further period to allow for metabolic labeling of lipids.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.
-
Dry the lipid extract and resuspend it in a small volume of chloroform/methanol.
-
Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate different lipid species.
-
Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to an autoradiography film.
-
Inhibition of MmpL3 will result in a significant accumulation of TMM compared to the control.
In Vitro MmpL3 Binding Assay
Objective: To determine the direct binding of an inhibitor to purified MmpL3 protein.
Materials:
-
Purified MmpL3 protein
-
Radiolabeled inhibitor (e.g., [14C]-BM212)
-
Unlabeled inhibitor
-
Incubation buffer
-
Method for separating protein-ligand complexes from free ligand (e.g., filtration, dialysis)
-
Scintillation counter
Protocol (based on [14C]-BM212 binding): [5]
-
Incubate a constant concentration of purified MmpL3 protein with varying concentrations of [14C]-BM212 for 30 minutes at room temperature.[5]
-
To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of unlabeled BM212.
-
Separate the protein-bound radioligand from the unbound radioligand.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The binding data can be analyzed to determine the dissociation constant (Kd). For [14C]-BM212, an apparent Kd of ~66 µM has been reported for binding to purified MmpL3 in a detergent-solubilized state.[5]
Visualizations
Caption: Mechanism of MmpL3 Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved BM212 MmpL3 inhibitor analogue shows efficacy in acute murine model of tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
MmpL3-IN-2: Application Notes and Protocols for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the use of MmpL3-IN-2, a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) transporter MmpL3. This document is intended to guide researchers in the effective use of this compound for tuberculosis drug discovery and related research.
Product Information
This compound is an inhibitor targeting the Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter of trehalose monomycolate (TMM), an essential precursor for the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This compound is characterized by low cytotoxicity and moderate metabolic stability, making it a valuable tool for tuberculosis research.[1]
Supplier and Purchasing Information
This compound is available from the following supplier:
-
Supplier: TargetMol
-
Distributor: CymitQuimica[1]
-
Contact for Quote: Inquiries for purchasing, including catalog numbers, available quantities, and pricing, should be directed to the supplier or their authorized distributors.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀N₂ | [1] |
| Molecular Weight | 382.54 g/mol | [1] |
| CAS Number | 2944458-65-3 | [1] |
| Appearance | Solid | [1] |
Mechanism of Action and Signaling Pathway
MmpL3 is an essential transporter in Mycobacterium tuberculosis, responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial outer membrane. The transport process is dependent on the proton motive force (PMF). MmpL3 inhibitors, such as this compound, are thought to bind to a proton-relay channel within the transmembrane domain of MmpL3, thereby blocking the transport of TMM. This leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the mycolic acid layer, ultimately resulting in cell death.
Figure 1: MmpL3 Inhibition Pathway by this compound.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound and other MmpL3 inhibitors.
Protocol 1: Whole-Cell Growth Inhibition Assay against M. tuberculosis
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µM to 0.005 µM.[2]
-
Include a positive control (e.g., rifampicin at 1 µg/mL) and a negative control (1% DMSO).[2]
-
Inoculate the wells with a mid-log phase culture of M. tuberculosis H37Rv to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Figure 2: Workflow for M. tuberculosis Growth Inhibition Assay.
Protocol 2: Trehalose Monomycolate (TMM) Accumulation Assay
This assay confirms that this compound inhibits the MmpL3 transporter by observing the accumulation of its substrate, TMM.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
[¹⁴C]-Acetic Acid
-
This compound
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow a culture of M. tuberculosis to mid-log phase.
-
Add [¹⁴C]-acetic acid to the culture and incubate for several hours to allow for the incorporation of the radiolabel into lipids.
-
Treat the culture with this compound at a concentration of 20 µM and a DMSO control for 24 hours.[3]
-
Harvest the cells by centrifugation.
-
Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol).
-
Dry the lipid extract and resuspend in a small volume of chloroform:methanol.
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the different lipid species.
-
Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
-
Analyze the chromatogram for an increase in the intensity of the TMM spot in the this compound treated sample compared to the control.
Protocol 3: Cytotoxicity Assay in Eukaryotic Cells
This protocol assesses the toxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the cell viability against the compound concentration.
Data Interpretation and Expected Results
-
Growth Inhibition Assay: A potent MmpL3 inhibitor is expected to have a low MIC value against M. tuberculosis.
-
TMM Accumulation Assay: Successful inhibition of MmpL3 by this compound will result in a visible accumulation of radiolabeled TMM on the TLC plate compared to the untreated control.
-
Cytotoxicity Assay: A desirable drug candidate will exhibit a high CC₅₀ value, indicating low toxicity to mammalian cells and a high selectivity index (CC₅₀/MIC).
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition in growth assay | Compound instability or insolubility. | Check the solubility of this compound in the assay medium. Prepare fresh stock solutions. |
| Bacterial resistance. | Use a well-characterized susceptible strain. | |
| No TMM accumulation | Insufficient compound concentration. | Test a range of higher concentrations. |
| Incorrect timing of treatment. | Optimize the incubation time with the inhibitor. | |
| High cytotoxicity | Off-target effects. | Further investigation into the mechanism of toxicity may be required. |
| Compound precipitation in media. | Check for solubility issues at the tested concentrations. |
For further technical support, please contact the supplier. This product is for research use only and is not intended for diagnostic or therapeutic use.
References
Troubleshooting & Optimization
MmpL3-IN-2 solubility issues and solutions
Welcome to the technical support center for MmpL3-IN-2 and related inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues.
Troubleshooting Guide: Solubility and Precipitation
Issue: My MmpL3 inhibitor is precipitating out of solution when I dilute it in my aqueous culture medium.
This is a common issue for many MmpL3 inhibitors due to their lipophilic nature. Here are several steps you can take to troubleshoot and prevent precipitation:
1. Optimize Your Stock Solution:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving MmpL3 inhibitors to create a high-concentration stock solution.[1][2][3][4][5] For some compounds, ethanol may also be an option.[3]
-
Fresh Solvent: Always use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of your compound.[1][2][5]
-
Warming and Sonication: If the compound does not readily dissolve, gentle warming of the tube at 37°C for 10 minutes and/or sonication can aid in dissolution.[3][6] For particularly difficult compounds like BM212, heating to 60°C may be necessary.[3]
2. Dilution Strategy:
-
Final DMSO Concentration: When diluting your stock solution into aqueous media (e.g., 7H9 broth for mycobacterial cultures), ensure the final concentration of DMSO is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and can also cause the compound to crash out of solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. It is also crucial to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
3. If Precipitation Persists in Culture Media:
-
Check Media Components: Components in your culture medium, such as salts, can sometimes contribute to the precipitation of your compound.[7] Ensure your media is properly prepared and filtered.
-
Consider Formulation Strategies: For in vivo studies or particularly challenging in vitro assays, co-solvents and excipients can be used to improve solubility. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline.[2][3] Another option is the use of cyclodextrins like SBE-β-CD.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound and similar inhibitors, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][2][3][4][5] It is crucial to use a fresh, anhydrous grade of DMSO to ensure maximum solubility.[1][2][5]
Q2: I am observing poor solubility with BM212 in my experiments. Is this a known issue?
A2: Yes, BM212 is known to have poor solubility, which can limit its use in certain experimental setups, such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) where it may yield weak binding signals.[2][3] Special care, including the use of ultrasonication and warming, is often required to work with BM212.[3]
Q3: Can I store my MmpL3 inhibitor stock solution? If so, under what conditions?
A3: Yes, stock solutions of MmpL3 inhibitors in DMSO can typically be stored at -20°C or -80°C. For example, NITD-349 stock solutions can be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7]
Q4: What are some alternative MmpL3 inhibitors with better solubility profiles?
A4: Some MmpL3 inhibitors have been reported to have more favorable solubility properties. For instance, compounds like HC2099 and HC2183 have been noted for their high solubility and stability in microsomes.[7] However, it is always recommended to perform small-scale solubility tests with any new compound in your specific experimental system.
Q5: My compound seems to be precipitating during my cell-based assay. How can I confirm it's not microbial contamination?
A5: Precipitation of a compound can sometimes be mistaken for microbial contamination. Compound precipitation will often appear as crystalline or amorphous particulate matter under a microscope, whereas bacterial or fungal contamination will typically show characteristic microbial shapes and motility (for bacteria). If you observe a change in the pH of your medium along with turbidity, it is more likely to be contamination.[8]
Data Presentation: Solubility of Common MmpL3 Inhibitors
| Compound | Recommended Solvent | Stock Concentration | In Vivo Formulation Examples | Notes |
| SQ109 | DMSO | ≥ 25 mg/mL (75.63 mM)[2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | Can also be dissolved in water at 10 mg/mL for some applications.[9] |
| NITD-349 | DMSO | ≥ 310 mg/mL (1011.91 mM)[1] | - | Highly soluble in fresh DMSO.[1] |
| BM212 | DMSO, Ethanol | DMSO: 5 mg/mL (12.07 mM)[3] Ethanol: 5.56 mg/mL (13.42 mM)[3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | Requires ultrasonic and warming (up to 60°C) for dissolution in DMSO.[3] Known solubility issues.[2][3] |
| AU1235 | DMSO | ≥ 2.5 mg/mL (7.71 mM)[4] 10 mg/mL (30.83 mM)[5] | 10% DMSO, 90% (20% SBE-β-CD in Saline)[4] | - |
Experimental Protocols
Protocol 1: Preparation of MmpL3 Inhibitor Stock Solution
-
Materials:
-
MmpL3 inhibitor (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Weigh the desired amount of the MmpL3 inhibitor powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above for examples).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes and vortex again.[6]
-
Alternatively, or in addition, place the tube in a sonicator bath for a short period to aid dissolution.[3][6]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in 7H9 Broth
-
Materials:
-
MmpL3 inhibitor stock solution (from Protocol 1)
-
Mycobacterium tuberculosis (e.g., H37Rv) culture
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80[10]
-
Sterile 96-well microplates
-
Multichannel pipette
-
-
Procedure:
-
Prepare a serial two-fold dilution of the MmpL3 inhibitor stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a bacterial inoculum of M. tuberculosis adjusted to a suitable optical density (e.g., OD600 of 0.1).[10]
-
Add 100 µL of the bacterial inoculum to each well containing the diluted inhibitor.
-
Include positive control wells (bacteria with no inhibitor) and negative control wells (broth only).
-
Seal the plate and incubate at 37°C.
-
Read the plate after a defined incubation period (e.g., 7-14 days). The MIC is the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[11]
-
Visualizations
Caption: Workflow for preparing MmpL3 inhibitor stock solution and performing an MIC assay.
References
- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 2. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimycobacterial agents. Novel diarylpyrrole derivatives of BM212 endowed with high activity toward Mycobacterium tuberculosis and low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MmpL3-IN-2 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MmpL3-IN-2 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is MmpL3 and why is it a target for drug development?
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria.[1][2] It plays a crucial role in the biosynthesis of the mycobacterial cell wall by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][3][4][5] The integrity of the mycolic acid layer is vital for the bacterium's survival, virulence, and resistance to antibiotics.[2] Because MmpL3 is essential for mycobacterial growth and viability, it is a promising target for the development of new anti-tuberculosis drugs.[1][6]
Q2: What is the mechanism of action of this compound?
This compound, like other MmpL3 inhibitors, is presumed to act by binding to the MmpL3 transporter and blocking its function. This inhibition disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a decrease in the synthesis of mature mycolic acids for the cell wall.[2][7] This ultimately compromises the structural integrity of the cell wall, leading to bacterial cell death.[2] Some MmpL3 inhibitors have also been shown to dissipate the proton motive force (PMF) that powers the transporter.[8][9]
Q3: What are the typical starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay, the mycobacterial species or strain used, and the experimental conditions. However, based on data from various known MmpL3 inhibitors, a general starting point can be recommended. For whole-cell growth inhibition assays, a broad concentration range from 0.005 µM to 100 µM is often screened initially.[10][11] For target-based assays with purified MmpL3, concentrations might be in the nanomolar to low micromolar range.
Troubleshooting Guides
Issue 1: No or low activity of this compound in a whole-cell growth inhibition assay.
Possible Causes and Solutions:
-
Incorrect Concentration Range: The effective concentration might be higher than tested.
-
Solution: Test a broader range of concentrations, for example, up to 100 µM or higher.
-
-
Compound Instability or Degradation: this compound may be unstable in the assay medium or under the incubation conditions.
-
Solution: Prepare fresh stock solutions for each experiment. Check for any specific storage and handling recommendations for the compound.
-
-
Low Cell Permeability: The compound may not be effectively entering the mycobacterial cells.
-
Solution: Consider using a different solvent for the compound or including a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.05%) in the growth medium to increase cell permeability.
-
-
Indirect Inhibition Mechanism: Some compounds indirectly inhibit MmpL3 by disrupting the proton motive force (PMF).[9]
-
Strain-Specific Resistance: The mycobacterial strain being used may have intrinsic or acquired resistance to this class of inhibitors.
-
Solution: Test the compound against a known sensitive strain, such as M. tuberculosis H37Rv. If resistance is suspected, sequencing the mmpL3 gene of the test strain can identify mutations known to confer resistance.[12]
-
Issue 2: High background or inconsistent results in a target-based assay with purified MmpL3.
Possible Causes and Solutions:
-
Protein Aggregation: Purified MmpL3, being a membrane protein, can be prone to aggregation.
-
Solution: Ensure the use of an appropriate detergent (e.g., DDM) in the assay buffer to maintain protein stability. Optimize the detergent concentration.
-
-
Non-specific Binding: The inhibitor may bind non-specifically to the assay components.
-
Solution: Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.
-
-
Incorrect Assay Conditions: The pH, salt concentration, or temperature of the assay may not be optimal for MmpL3 activity or inhibitor binding.
-
Solution: Systematically vary these parameters to determine the optimal conditions for the assay.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges for different MmpL3 inhibitors from the literature, which can serve as a guide for optimizing this compound concentrations.
Table 1: Minimum Inhibitory Concentrations (MIC) of various MmpL3 inhibitors against M. tuberculosis
| Compound | MIC Range (µM) | Reference |
| SQ109 | 0.4 - 12.5 | [12] |
| AU1235 | 0.2 - 1.6 | [12][13] |
| NITD-304 | ~0.03 | [14] |
| NITD-349 | ~0.02 | [14] |
| BM212 | 0.125 - 100 µg/mL | [15] |
| CCI7967 | 2.4 (IC₅₀) | [10] |
Table 2: Half-maximal Inhibitory/Effective Concentrations (IC₅₀/EC₅₀) of MmpL3 Inhibitors
| Compound | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |
| SQ109 | In vitro lipid transfer | 4.95 nM | [16] |
| Tre-C16 | In vitro lipid transfer | 6.5 nM | [16] |
| HC2060, HC2149, HC2169, HC2184 | In vitro growth | 1.8 - 16.9 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Liquid Medium
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and a non-ionic surfactant (e.g., 0.05% Tween 80).
-
Bacterial Inoculum: Grow M. tuberculosis to mid-log phase. Adjust the optical density (OD) to a standardized value (e.g., OD₆₀₀ of 0.05-0.1) in fresh 7H9 broth.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate containing the diluted compound. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[5][15] Growth can be assessed visually or by measuring OD₆₀₀ or using a viability indicator like resazurin.[14]
Protocol 2: TMM Accumulation Assay
-
Bacterial Culture and Labeling: Grow M. tuberculosis to mid-log phase. In a sealed vial, add [¹⁴C]-acetic acid to the culture and incubate for several hours to allow for the incorporation of the radiolabel into lipids.
-
Inhibitor Treatment: Add this compound at the desired concentration (e.g., 1x, 5x, 10x MIC) to the radiolabeled culture. Include a DMSO control. Incubate for an additional 24 hours.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water).
-
Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. The accumulation of TMM will be indicated by a more intense spot corresponding to TMM in the inhibitor-treated lanes compared to the control.[7][17]
Visualizations
Signaling Pathway: TMM Transport by MmpL3
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 10. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming MmpL3-IN-2 Resistance in M. tuberculosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on MmpL3 inhibitors for Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: We have identified a novel compound that shows activity against M. tuberculosis, and we suspect it targets MmpL3. How can we confirm this?
A1: There are several experimental approaches to validate M. tuberculosis MmpL3 as the target of your compound:
-
Generation and Whole-Genome Sequencing of Resistant Mutants: This is the most definitive method. Spontaneous resistant mutants are generated by plating a large number of M. tuberculosis cells on solid medium containing your inhibitor at a concentration above the minimum inhibitory concentration (MIC). The genomes of resistant colonies are then sequenced to identify mutations. Resistance to many known MmpL3 inhibitors is conferred by mutations in the mmpL3 gene.[1][2]
-
Trehalose Monomycolate (TMM) Accumulation Assay: MmpL3 is responsible for transporting TMM across the cytoplasmic membrane.[3] Inhibition of MmpL3 leads to the intracellular accumulation of TMM. This can be assessed by metabolically labeling the cells with 14C-acetic acid, followed by lipid extraction and analysis by thin-layer chromatography (TLC).[3][4]
-
Cross-resistance Profiling: Test your compound against a panel of well-characterized M. tuberculosis strains with known resistance-conferring mutations in mmpL3. If your compound is an MmpL3 inhibitor, it will likely show reduced activity against these strains.[5]
-
Direct Binding Assays: Techniques like biolayer interferometry (BLI) or surface plasmon resonance (SPR) can be used to demonstrate direct binding of your compound to purified MmpL3 protein.[6][7]
Q2: We are observing a high frequency of spontaneous resistance to our MmpL3 inhibitor. What does this indicate?
A2: A high frequency of resistance can indicate that a single point mutation in the target gene is sufficient to confer resistance. For MmpL3 inhibitors, resistance is often caused by single nucleotide polymorphisms (SNPs) in the mmpL3 gene. Some mutations in MmpL3 have been shown to confer high-level resistance to various chemical scaffolds without imposing a significant fitness cost on the bacteria, which can contribute to their selection.[8]
Q3: Our MmpL3 inhibitor appears to have a different MIC depending on the assay conditions. Why might this be happening?
A3: The MIC of MmpL3 inhibitors can be influenced by several factors:
-
Assay Medium: The composition of the culture medium, such as the type and concentration of detergents (e.g., Tween 80 or tyloxapol), can affect compound availability and bacterial growth, thereby influencing the MIC.
-
Bacterial Growth Phase: The susceptibility of M. tuberculosis to some inhibitors can vary between actively replicating and non-replicating (e.g., hypoxic) states.
-
Proton Motive Force (PMF) Disruption: Some compounds that are classified as MmpL3 inhibitors may also act by dissipating the transmembrane electrochemical proton gradient (PMF).[4] The activity of these compounds can be influenced by the metabolic state of the bacteria and the pH of the medium.
Q4: We have a confirmed MmpL3 inhibitor, but it shows poor efficacy in an animal model of tuberculosis. What are the potential reasons?
A4: Poor in vivo efficacy despite good in vitro activity can be due to several factors related to the compound's pharmacokinetic and pharmacodynamic properties. These include poor absorption, rapid metabolism, instability, or an inability to penetrate the complex granulomatous lesions characteristic of tuberculosis. For MmpL3 inhibitors specifically, it's also important to consider that MmpL3 is essential for actively replicating bacteria, and its inhibition may be less effective against dormant or non-replicating bacilli within certain microenvironments of the granuloma.
Troubleshooting Guides
Guide 1: Generating MmpL3-Resistant Mutants
| Problem | Possible Cause | Troubleshooting Steps |
| No resistant colonies obtained | Inhibitor concentration is too high and lethal. | Decrease the inhibitor concentration on the selection plates to 2-4x the MIC. |
| Insufficient number of cells plated. | Increase the number of cells plated to at least 108-109 CFU per plate. | |
| The inhibitor has multiple targets, making single-step resistance rare. | Consider a multi-step resistance selection approach with gradually increasing inhibitor concentrations. | |
| Contamination of plates | Improper sterile technique. | Ensure all manipulations are performed in a biosafety cabinet using sterile materials. |
| High background of susceptible cells | Inhibitor concentration is too low. | Increase the inhibitor concentration on the selection plates to at least 4-8x the MIC. |
| Inoculum is too dense. | Ensure the inoculum is evenly spread and not overly concentrated in one area. |
Guide 2: TMM Accumulation Assay
| Problem | Possible Cause | Troubleshooting Steps |
| No TMM accumulation observed with a known MmpL3 inhibitor | Suboptimal inhibitor concentration. | Ensure the inhibitor concentration used is sufficient to inhibit MmpL3 (typically >MIC). |
| Insufficient labeling time with 14C-acetic acid. | Increase the incubation time with the radiolabel to allow for sufficient incorporation into lipids. | |
| Issues with lipid extraction. | Verify the efficiency of your lipid extraction protocol. Ensure complete cell lysis and proper phase separation. | |
| High background or smearing on TLC plate | Incomplete removal of unincorporated radiolabel. | Wash the cell pellet thoroughly before lipid extraction. |
| Improper TLC solvent system or running conditions. | Optimize the TLC solvent system and ensure the chamber is properly saturated. | |
| Inconsistent results between replicates | Variation in cell density or metabolic activity. | Normalize the amount of cells used for each sample and ensure they are in the same growth phase. |
| Pipetting errors with radiolabel or inhibitor. | Use calibrated pipettes and ensure accurate and consistent additions to each sample. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected MmpL3 Inhibitors against M. tuberculosis
| Compound | Wild-Type M. tuberculosis H37Rv MIC (µg/mL) | MmpL3 Mutant Strain | Mutant MIC (µg/mL) | Fold Change in MIC | Reference |
| NITD-304 | 0.004 | MmpL3L567P | 0.25 | 62.5 | [5] |
| NITD-349 | 0.008 | MmpL3L567P | 0.5 | 62.5 | [5] |
| AU1235 | 0.05 | MmpL3L567P | >0.4 | >8 | [5] |
| SQ109 | 2.36 | - | - | - | [7] |
| BM212 | 3.76 | - | - | - | [7] |
| THPP1 | 13.44 | - | - | - | [7] |
Note: MIC values can vary depending on the specific M. tuberculosis strain and assay conditions used.
Experimental Protocols
Protocol 1: Generation of MmpL3-Resistant Mutants
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of 0.6-0.8).
-
Plating: Plate approximately 108 to 109 cells onto 7H10 agar plates containing the MmpL3 inhibitor at a concentration 4-8 times the MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.
-
Colony Selection and Verification: Isolate single colonies and re-streak them onto fresh inhibitor-containing plates to confirm resistance.
-
Genomic DNA Extraction: Grow the confirmed resistant mutants in liquid culture and extract genomic DNA using a standard mycobacterial DNA extraction protocol.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parent wild-type strain.
-
Variant Analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in the mmpL3 gene or other potential resistance-associated genes.
Protocol 2: Trehalose Monomycolate (TMM) Accumulation Assay
-
Culture Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Inhibitor Treatment: Treat the cultures with the test compound at the desired concentration (e.g., 5x MIC) for a specified period (e.g., 24 hours). Include a no-drug control (DMSO) and a positive control with a known MmpL3 inhibitor.
-
Radiolabeling: Add [1,2-14C]acetic acid to each culture and incubate for an additional 8-16 hours to allow for metabolic incorporation into lipids.[4]
-
Cell Harvesting and Lipid Extraction: Harvest the cells by centrifugation, wash to remove unincorporated radiolabel, and extract total lipids using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).
-
Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. TMM accumulation will be observed as an intensified band at the appropriate retention factor in the inhibitor-treated samples compared to the control.
Mandatory Visualizations
Caption: Mechanism of MmpL3 inhibition and resistance.
Caption: Workflow for MmpL3 inhibitor validation and resistance studies.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
MmpL3-IN-2 degradation and storage conditions
Disclaimer: Specific degradation and storage data for a compound designated "MmpL3-IN-2" are not publicly available. This guide provides general recommendations and troubleshooting strategies for small molecule inhibitors of the Mycobacterium tuberculosis MmpL3 protein, based on best practices for handling similar compounds and information about the MmpL3 protein itself. The quantitative data and experimental protocols are provided as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for MmpL3 inhibitors?
A1: For long-term stability, MmpL3 inhibitors, like many small organic molecules, should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. In solution, stock concentrations should be prepared in a suitable solvent (e.g., DMSO) and aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Q2: How should I prepare and store working solutions of this compound?
A2: Prepare a high-concentration stock solution in an anhydrous solvent like dimethyl sulfoxide (DMSO). For working solutions, dilute the stock in an appropriate buffer or culture medium immediately before use. Avoid storing dilute aqueous solutions for extended periods, as they are more prone to degradation.
Q3: What are the potential mechanisms of degradation for MmpL3 inhibitors?
A3: Potential degradation pathways for small molecule inhibitors include hydrolysis, oxidation, and photodecomposition. The specific susceptibility will depend on the chemical structure of "this compound". It is crucial to handle the compound in a controlled environment, minimizing exposure to water, oxygen, and light.
Troubleshooting Guide
Issue 1: I am observing a loss of inhibitory activity of my this compound compound over time.
This could be due to compound degradation. Here is a troubleshooting workflow to identify the cause:
Caption: Troubleshooting workflow for loss of inhibitor activity.
Issue 2: My MmpL3 inhibitor is precipitating in the assay medium.
Many MmpL3 inhibitors are hydrophobic, which can lead to poor solubility in aqueous buffers.[1]
-
Solution: Consider the use of a low percentage of a non-ionic detergent, such as Tween-80 or Triton X-100, in your assay buffer to maintain solubility. The MmpL3 protein itself is often studied in the presence of detergents like n-Dodecyl-β-D-Maltopyranoside (DDM) to maintain its stability and solubility.[2][3] The choice of detergent and its concentration should be optimized to not interfere with the assay.
Quantitative Data
The following table presents hypothetical stability data for a generic MmpL3 inhibitor ("MmpL3-IN-X") under various storage conditions. This data is for illustrative purposes only.
| Storage Condition | Solvent | Duration | Remaining Activity (%) | Purity by HPLC (%) |
| -80°C, Dry Powder | None | 1 year | 99 ± 1 | 99.5 ± 0.5 |
| -20°C, Dry Powder | None | 1 year | 95 ± 3 | 97.2 ± 1.2 |
| 4°C, Dry Powder | None | 1 month | 80 ± 5 | 85.1 ± 2.5 |
| Room Temperature, Dry Powder | None | 1 week | 65 ± 8 | 70.3 ± 4.0 |
| -80°C, 10 mM Stock | DMSO | 6 months | 98 ± 2 | 99.0 ± 0.8 |
| -20°C, 10 mM Stock | DMSO | 6 months | 92 ± 4 | 95.6 ± 1.5 |
| 4°C, 10 µM Working Solution | PBS | 24 hours | 75 ± 6 | 80.4 ± 3.3 |
| Room Temperature, 10 µM Working Solution | PBS | 4 hours | 50 ± 10 | 60.7 ± 5.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of an MmpL3 Inhibitor
This protocol outlines a general method to determine the stability of an MmpL3 inhibitor under specific conditions.
-
Preparation of Samples:
-
Prepare solutions of the MmpL3 inhibitor at a desired concentration in the relevant solvent or buffer.
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials under the desired conditions (e.g., different temperatures, light/dark).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve one aliquot from each condition.
-
Analyze the samples using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the parent compound and characterize degradation products.
-
In Vitro Activity Assay: To measure the functional activity of the inhibitor against MmpL3. This could be a whole-cell mycobacterial growth inhibition assay or a biochemical assay using purified MmpL3.
-
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Determine the half-life of the compound under each condition.
-
Correlate the chemical stability (from HPLC/LC-MS) with the biological activity.
-
Signaling Pathway and Mechanism of Action
MmpL3 is a transporter protein in Mycobacterium tuberculosis responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[2][4] This process is essential for the synthesis of the mycobacterial cell wall.[4][5] MmpL3 inhibitors block this transport, leading to the disruption of cell wall synthesis and ultimately bacterial death.[6][7]
Caption: Inhibition of the MmpL3 transport pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MmpL3, the trehalose monomycolate transporter, is stable in solution in several detergents and can be reconstituted into peptidiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of MmpL3-IN-2 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the MmpL3 inhibitor, MmpL3-IN-2. Given that MmpL3 inhibitors are often characterized by high lipophilicity and poor aqueous solubility, this guide offers strategies to overcome these challenges and achieve adequate systemic exposure for preclinical studies.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rodent Pharmacokinetic (PK) Studies
Question: We are observing low and highly variable plasma concentrations of this compound after oral gavage in mice. What are the likely causes and how can we improve this?
Answer:
Low and variable oral bioavailability of lipophilic compounds like this compound is a common challenge. The primary reasons often stem from poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and potentially poor membrane permeability. Here is a systematic approach to troubleshoot and address this issue:
1. Physicochemical Characterization: Before attempting complex formulations, it is crucial to understand the fundamental properties of this compound.
-
Solubility: Determine the aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Lipophilicity (LogP/LogD): High lipophilicity (LogP > 3) can lead to poor aqueous solubility and potential partitioning into lipidic phases in the gut.
-
pKa: Understanding the ionization state of the molecule at different pHs is critical for predicting its solubility and absorption characteristics.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and melting point, as these can significantly impact solubility and dissolution.
2. Formulation Strategies: Based on the physicochemical properties, you can select an appropriate formulation strategy. It is recommended to start with simpler methods before moving to more complex ones.
-
Simple Suspension: If the compound is administered as a simple aqueous suspension, particle size can be a major limiting factor.
-
Co-solvent Systems: For initial screening, dissolving this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, DMSO) and water can be a quick approach. However, be cautious of potential drug precipitation upon dilution in the GI tract.
-
Lipid-Based Formulations: Given the lipophilic nature of many MmpL3 inhibitors, lipid-based formulations are often highly effective. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[5]
3. Experimental Workflow for Formulation Screening:
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
Question: this compound shows excellent potency against M. tuberculosis in vitro, but in our mouse efficacy model, we are not seeing the expected reduction in bacterial load. Could this be a bioavailability issue?
Answer:
Yes, a discrepancy between in vitro potency and in vivo efficacy is frequently linked to inadequate drug exposure at the site of action. Here’s how to troubleshoot this:
1. Confirm Target Engagement in vivo: Before assuming a formulation problem, it's important to confirm that the lack of efficacy is due to insufficient exposure.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and lung tissue concentrations of this compound with the in vitro minimum inhibitory concentration (MIC). The drug concentration should ideally remain above the MIC for a significant portion of the dosing interval.
-
Biomarker Analysis: MmpL3 inhibition leads to the accumulation of trehalose monomycolate (TMM). Measuring TMM levels in the tissues of treated animals can provide evidence of target engagement.
2. Re-evaluate the Formulation and Dosing Regimen: If the PK/PD analysis indicates suboptimal exposure, consider the following:
-
Dose Escalation: If the compound is well-tolerated, increasing the dose of the current formulation may be sufficient to achieve therapeutic concentrations.
-
Alternative Routes of Administration: For proof-of-concept studies, switching to a parenteral route (e.g., intraperitoneal or intravenous) can bypass absorption limitations and help determine if the compound is efficacious when adequate systemic levels are achieved.
-
Advanced Formulation: If oral administration is a requirement, this is a strong indicator that a more sophisticated formulation (nanosuspension, lipid-based system, or solid dispersion) is necessary.
Data Presentation: Impact of Formulation on Bioavailability of a Poorly Soluble Compound
While specific data for this compound is not publicly available, the following table illustrates the impact of different formulations on the oral bioavailability of a representative poorly soluble compound (cilostazol), demonstrating the potential improvements that can be achieved.
| Formulation Type | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Fold Increase in Cmax (vs. Suspension) | Fold Increase in AUC (vs. Suspension) | Reference |
| Aqueous Suspension | 1,200 | 8,000 | 1.0 | 1.0 | Adapted from[1] |
| Nanosuspension | 4,680 | 35,200 | 3.9 | 4.4 | Adapted from[1] |
This data is for cilostazol, a BCS Class II compound, and is intended to be illustrative of the potential impact of formulation changes on pharmacokinetic parameters.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for formulating a highly lipophilic MmpL3 inhibitor like this compound?
A1: For a highly lipophilic compound, a good starting point is often a lipid-based formulation.[4] Simple oil solutions (e.g., in corn oil, sesame oil, or medium-chain triglycerides) are easy to prepare for initial studies. If this does not provide adequate exposure, progressing to a self-emulsifying drug delivery system (SEDDS) is a logical next step.
Q2: Are there any specific excipients that are known to work well for MmpL3 inhibitors?
A2: While compound-specific, some excipients have been successfully used for other poorly soluble MmpL3 inhibitors. For example, a formulation of the MmpL3 inhibitor CRS0393 in Kolliphor oil showed good oral bioavailability. For nanosuspensions, a combination of a cellulosic polymer like hydroxypropyl methylcellulose (HPMC) and a surfactant like Tween 80 is a common and effective stabilizer system.[1]
Q3: How can I prepare a simple oil-in-water emulsion for an oral gavage study in mice?
A3: A simple oil-in-water emulsion can be prepared by dissolving this compound in a suitable oil (e.g., corn oil) and then emulsifying this with an aqueous phase containing a surfactant (e.g., Tween 80). The ratio of oil, aqueous phase, and surfactant will need to be optimized. Sonication or high-speed homogenization can be used to reduce the droplet size and improve stability.
Q4: What is a solid dispersion and how can it improve bioavailability?
A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[5] For poorly soluble drugs, the drug is typically dispersed in an amorphous state within a hydrophilic polymer. This prevents the drug from crystallizing and allows for a much faster dissolution rate and the potential to achieve supersaturated concentrations in the GI tract, which can drive enhanced absorption.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol is adapted from established methods for preparing nanosuspensions of poorly soluble compounds.[1]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC, low viscosity grade, e.g., 3 cP)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.1-0.5 mm diameter)
-
High-energy mixer mill or planetary ball mill
Procedure:
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in purified water.
-
Pre-milling Suspension: In a suitable milling vessel, add this compound (e.g., 100 mg). Add the stabilizer solution to achieve a final concentration of 0.5% HPMC and 0.5% Tween 80. The final drug concentration can be targeted between 10-100 mg/mL depending on the required dose.
-
Milling: Add an equal volume of zirconium oxide beads to the suspension.
-
Place the vessel in the mixer mill and mill at a high frequency (e.g., 30 Hz) for 30-60 minutes. The optimal milling time should be determined by monitoring the particle size.
-
Particle Size Analysis: Periodically take a small aliquot of the suspension, dilute it appropriately, and measure the particle size using dynamic light scattering (DLS) or laser diffraction. The target particle size is typically below 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by centrifugation at a low speed or by using a sieve.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: Mouse Pharmacokinetic Study via Oral Gavage
This protocol provides a general framework for a single-dose pharmacokinetic study in mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (e.g., C57BL/6 or BALB/c, typically 8-10 weeks old)
-
This compound formulation
-
Oral gavage needles (flexible-tipped are recommended)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimation and Fasting: Acclimate the mice for at least 3 days before the study. Fast the mice overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing: Weigh each mouse to determine the exact dosing volume. Administer the this compound formulation via oral gavage. A typical dosing volume is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (typically 20-50 µL) at predetermined time points. A common sampling schedule for a single-dose PK study is: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via submandibular or saphenous vein bleeding.
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
Logical Relationship: From Formulation to In Vivo Data
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with MmpL3-IN-2 in different Mtb strains
Welcome to the technical support center for MmpL3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed when using this compound against different Mycobacterium tuberculosis (Mtb) strains.
Frequently Asked Questions (FAQs)
Q1: What is MmpL3 and why is it a target for tuberculosis drug development?
A: MmpL3, or Mycobacterial Membrane Protein Large 3, is an essential transporter protein in Mycobacterium tuberculosis. It is responsible for translocating trehalose monomycolate (TMM), a crucial precursor for mycolic acids, across the inner membrane of the bacterium. Mycolic acids are major components of the unique and protective mycobacterial cell wall.[1] Because MmpL3 is vital for the survival and growth of Mtb, it has become a significant target for the development of new anti-tuberculosis drugs.[1]
Q2: How does this compound work?
A: this compound is an inhibitor of the MmpL3 transporter. By blocking MmpL3, the inhibitor prevents the transport of TMM to the periplasm, thereby disrupting the synthesis of the mycolic acid layer of the cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Q3: I am observing different Minimum Inhibitory Concentrations (MICs) for this compound against different Mtb strains. Why is this happening?
A: Inconsistent MIC values for this compound across different Mtb strains can arise from several factors:
-
Genetic Variation in mmpL3 : Different clinical and laboratory strains of Mtb can have natural polymorphisms in the mmpL3 gene. These variations can lead to slight structural changes in the MmpL3 protein, potentially altering the binding affinity of this compound.
-
Acquired Resistance Mutations : Prolonged exposure to MmpL3 inhibitors can lead to the selection of resistant mutants. The majority of these resistance-conferring mutations are found within the mmpL3 gene itself.[2]
-
Efflux Pump Activity : While mutations in mmpL3 are the primary mechanism of resistance, overexpression of other efflux pumps could potentially contribute to reduced susceptibility in some strains.
-
Off-Target Effects : Some compounds that inhibit MmpL3 have been shown to have off-target effects, such as disrupting the proton motive force (PMF) across the bacterial membrane.[3] The contribution of these off-target effects to the overall activity of the inhibitor can vary between strains.
-
Experimental Variability : Differences in experimental protocols, such as culture media, inoculum preparation, and incubation conditions, can lead to variations in MIC values.
Q4: Can mutations outside of the mmpL3 gene cause resistance to this compound?
A: While mutations in mmpL3 are the most common cause of resistance, it is theoretically possible for mutations in genes that regulate MmpL3 expression or in genes encoding for efflux pumps to contribute to reduced susceptibility. However, the current body of research strongly points to mutations within the MmpL3 protein as the primary driver of resistance to this class of inhibitors.
Troubleshooting Guide: Inconsistent MIC Values
This guide provides a systematic approach to understanding and resolving inconsistent MIC results for this compound.
Step 1: Verify Experimental Protocol and Strain Identity
-
Action: Ensure that the same, standardized protocol for MIC determination is used across all experiments. Verify the genetic identity of your Mtb strains through sequencing or other molecular methods to rule out cross-contamination.
Step 2: Sequence the mmpL3 Gene
-
Action: For strains exhibiting higher than expected MICs, sequence the entire mmpL3 gene to identify any potential resistance-conferring mutations.
-
Rationale: As the primary mechanism of resistance to MmpL3 inhibitors is through mutations in the target protein, identifying these mutations is a critical diagnostic step.[2] A comprehensive "atlas" of known MmpL3 resistance mutations is available in the scientific literature.[1]
Step 3: Assess for Off-Target Effects
-
Action: If no mutations in mmpL3 are found, consider investigating potential off-target effects. This can be done by measuring the proton motive force (PMF) in the presence of this compound.
-
Rationale: Some MmpL3 inhibitors, such as SQ109 and BM212, have been reported to dissipate the PMF.[3] If this compound shares this property, its activity could be influenced by the metabolic state of the bacteria, which may differ between strains.
Step 4: Gene Expression Analysis
-
Action: Use quantitative reverse transcription PCR (qRT-PCR) to compare the expression levels of mmpL3 and known efflux pump genes between strains with differing susceptibility.
-
Rationale: Overexpression of mmpL3 or other efflux pumps could potentially contribute to a higher MIC.
Experimental Workflow for Troubleshooting Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Data Presentation
When troubleshooting, it is crucial to present quantitative data in a clear and structured manner. The following table provides a template for summarizing your MIC data.
Table 1: Example MIC Data for MmpL3 Inhibitors Against Various M. tuberculosis Strains
| Mtb Strain | MmpL3 Inhibitor | MIC (µg/mL) | mmpL3 Mutation(s) | Reference |
| H37Rv (Wild-Type) | BM212 | 1.5 | None | [4] |
| H37Rv (Resistant Mutant) | BM212 | 20 | Multiple mutations | [4] |
| M. bovis BCG (Wild-Type) | BM212 | 0.78 | None | [4] |
| M. bovis BCG (Resistant Mutant) | BM212 | 3.12 - 20 | L320P and others | [4] |
Note: Data for this compound is not yet publicly available. This table uses data from the related MmpL3 inhibitor BM212 as an illustrative example.
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is adapted from standard methodologies for anti-tubercular drug susceptibility testing.
Materials:
-
Mycobacterium tuberculosis strains of interest
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Inoculum Preparation:
-
Grow Mtb cultures to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle only) and a sterile control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the Mtb strain. Growth can be assessed visually or by measuring the OD600.
-
Protocol 2: Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Same as for MIC determination
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 for dilutions
-
Middlebrook 7H10 agar plates supplemented with 10% OADC
Procedure:
-
Culture Preparation:
-
Prepare a mid-log phase Mtb culture in 7H9 broth.
-
Inoculate larger volumes of 7H9 broth containing this compound at various concentrations (e.g., 1x, 4x, and 10x MIC) and a no-drug control to a starting density of approximately 1 x 10^6 CFU/mL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 6, and 8 days), withdraw an aliquot from each culture.
-
-
CFU Determination:
-
Perform serial ten-fold dilutions of the collected aliquots in PBS-Tween.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time for each concentration of this compound. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL compared to the starting inoculum.
-
Signaling Pathways and Molecular Interactions
MmpL3-Mediated TMM Transport and Inhibition
The primary role of MmpL3 is the transport of TMM across the inner membrane. This process is essential for the synthesis of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex, both of which are critical components of the mycobacterial cell wall. This compound and other inhibitors directly bind to MmpL3, physically obstructing the transport of TMM.
Caption: MmpL3-mediated TMM transport and its inhibition by this compound.
MmpL3 Protein Interaction Network
Recent studies have revealed that MmpL3 does not function in isolation. It is part of a larger protein complex that coordinates cell wall synthesis with polar growth.
Caption: MmpL3 protein interaction network in M. tuberculosis.
References
Technical Support Center: Refining MmpL3-IN-2 Treatment Protocols in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MmpL3-IN-2 and other MmpL3 inhibitors in cell culture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: My MmpL3 inhibitor precipitated out of the culture medium after dilution from the DMSO stock. What can I do?
Answer: Precipitation of hydrophobic compounds like many MmpL3 inhibitors is a common issue. Here are several steps to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Use a Different Solubilizing Agent: For in vivo studies or sensitive cell lines, consider alternative formulation strategies. Some protocols suggest using a combination of DMSO and other vehicles like Corn Oil or SBE-β-CD in saline.[1]
-
Gentle Warming and Sonication: When preparing your working solutions, gentle warming and brief sonication can help dissolve the compound.[1] However, be cautious with temperature-sensitive compounds.
-
Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with your culture medium before the final dilution. This gradual change in solvent environment can sometimes prevent precipitation.
-
Check Compound Solubility Limits: Refer to the manufacturer's data sheet or published literature for the solubility limits of your specific MmpL3 inhibitor. For example, AU1235 is reported to be soluble in DMSO at concentrations up to 25 mg/mL with the aid of ultrasonication.[2]
Question 2: I am observing high variability in the inhibitory effect of this compound between experiments. What are the potential sources of this variability and how can I minimize them?
Answer: Experimental variability can arise from several factors. Consistent and well-controlled experimental setup is key.
-
Inconsistent Cell Culture Conditions: Ensure your mycobacterial cultures are in the same logarithmic growth phase for each experiment. Variations in cell density and metabolic state can significantly impact inhibitor potency.
-
Compound Stability: MmpL3 inhibitors can have varying stability in culture media. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For adamantyl urea compounds like AU1235, stock solutions in DMSO can be stored at -80°C for up to two years.[1]
-
Assay Conditions: Standardize all assay parameters, including incubation times, temperature, and plate types. For drug susceptibility assays, ensure proper sealing of plates to prevent evaporation, especially during long incubation periods.
-
Control Compounds: Always include both positive and negative controls in your experiments. A known MmpL3 inhibitor (e.g., SQ109, AU1235) can serve as a positive control, while the vehicle (e.g., DMSO) should be used as a negative control.[3][4]
-
Cross-Resistance Profiling: If you are working with multiple MmpL3 inhibitors, be aware of potential cross-resistance. Different mutations in the mmpL3 gene can confer varying levels of resistance to different inhibitor scaffolds.[3][5][6][7]
Question 3: I am concerned about off-target effects. How can I confirm that the observed phenotype is due to the inhibition of MmpL3?
Answer: Distinguishing on-target from off-target effects is crucial for validating your results.
-
Targeted Mutant Screens: One of the most definitive methods is to test your inhibitor against a panel of known mmpL3 mutant strains. Reduced activity against these mutants compared to the wild-type strain is a strong indicator of on-target activity.[3][4][5]
-
Lipid Profile Analysis: Inhibition of MmpL3 leads to a characteristic accumulation of trehalose monomycolate (TMM) and a decrease in trehalose dimycolate (TDM).[3][4][8] This can be assessed by radiolabeling lipids with precursors like [14C]acetate followed by thin-layer chromatography (TLC).[3][4]
-
Competitive Binding Assays: If available, use a fluorescently labeled MmpL3 probe in a competitive binding assay. Displacement of the probe by your inhibitor suggests direct binding to MmpL3.[3][4]
-
Proton Motive Force (PMF) Disruption Assays: Some MmpL3 inhibitors, like SQ109, have been shown to dissipate the proton motive force.[9][10][11] If your inhibitor is not expected to have this off-target effect, you can perform assays to measure the membrane potential (e.g., using DiOC2(3) dye) to rule out PMF disruption as the primary mechanism of action.[3][4][9]
-
Whole-Genome Sequencing of Resistant Mutants: Isolating and sequencing spontaneous resistant mutants can identify mutations in the mmpL3 gene, providing strong evidence for on-target activity.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with MmpL3 inhibitors.
What is the mechanism of action of MmpL3 inhibitors?
MmpL3 is an essential inner membrane transporter in mycobacteria responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids which are key components of the mycobacterial outer membrane.[3][12] MmpL3 inhibitors block this transport process, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the outer membrane, ultimately resulting in bacterial cell death.[3][8][13] Many MmpL3 inhibitors are thought to bind within a proton translocation channel of the transporter, thereby disrupting its function.[14][15]
How should I prepare a stock solution of my MmpL3 inhibitor?
Most MmpL3 inhibitors are hydrophobic and are typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] For compounds with lower solubility, gentle warming or sonication may be necessary.[1] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Always refer to the manufacturer's instructions for specific storage recommendations.
What is a typical starting concentration for in vitro experiments?
The effective concentration of MmpL3 inhibitors can vary significantly depending on the specific compound and the mycobacterial species being tested. A good starting point is to perform a dose-response experiment with a wide range of concentrations, typically from nanomolar to micromolar. For example, the MIC50 of some indole-2-carboxamide MmpL3 inhibitors against M. tuberculosis can be in the low micromolar range.[16]
Are MmpL3 inhibitors cytotoxic to mammalian cells?
Cytotoxicity is a critical parameter to evaluate for any potential therapeutic agent. The cytotoxicity of MmpL3 inhibitors varies depending on their chemical scaffold. It is essential to determine the 50% cytotoxic concentration (CC50) in relevant mammalian cell lines (e.g., Vero, HepG2, or macrophages) to determine the selectivity index (SI = CC50/MIC).[17][18] For instance, some novel MmpL3 inhibitors have shown low cytotoxicity in murine macrophages.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative MmpL3 inhibitors. Note that "this compound" is a general term, and the data presented here are for well-characterized MmpL3 inhibitors that serve as important reference compounds.
Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against Mycobacterium tuberculosis
| Compound | Chemical Class | MIC (μM) | Reference |
| SQ109 | Ethylenediamine | 2.36 | [10] |
| AU1235 | Adamantyl Urea | 0.48 | [10] |
| BM212 | 1,5-Diarylpyrrole | 5 | [19] |
| HC2091 | Novel Scaffold | ~5 | [9] |
| NITD-349 | Indolecarboxamide | 0.05 | [10] |
| MmpL3-IN-1 | Novel Scaffold | <0.016 µg/mL | [20] |
Table 2: Cytotoxicity and Solubility of Representative MmpL3 Inhibitors
| Compound | Cell Line | CC50 (μM) | Solubility Information | Reference |
| SQ109 | Varies | Varies | - | [21] |
| AU1235 | Vero | >100 | Soluble in DMSO (25 mg/mL with sonication) | [2] |
| BM212 | Vero | >10 µg/mL | Soluble in DMSO | [19] |
| HC2091 | Murine BMMΦ | >100 | High aqueous solubility | [9] |
| MmpL3-IN-1 | Vero | Non-toxic | - | [20] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in M. tuberculosis
This protocol is adapted from drug susceptibility testing methods described for MmpL3 inhibitors.[22]
-
Preparation of Inhibitor Plate: a. Prepare a 2-fold serial dilution of the MmpL3 inhibitor in DMSO in a 96-well plate. b. Transfer a small volume (e.g., 5 µL) of each dilution to a new 96-well plate containing liquid culture medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80). The final DMSO concentration should not exceed 0.5%. c. Include wells with a positive control (e.g., rifampicin), a negative control (DMSO vehicle), and a media-only blank.
-
Inoculum Preparation: a. Grow M. tuberculosis (e.g., H37Rv strain) in liquid medium to mid-log phase (OD600 ≈ 0.4-0.8). b. Dilute the culture to the desired final inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: a. Add the prepared inoculum to each well of the inhibitor plate. b. Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria. b. Growth can be assessed visually or by measuring optical density (OD600) or using a viability indicator like resazurin.
Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line (e.g., Vero cells)
This protocol is based on standard MTT assays used to assess the cytotoxicity of MmpL3 inhibitors.[17][18]
-
Cell Seeding: a. Seed Vero cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in a suitable culture medium (e.g., RPMI 1640 with 10% FBS). b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the MmpL3 inhibitor in the culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. c. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: a. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. This can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: this compound inhibits the MmpL3-mediated transport of TMM.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AU1235 - Immunomart [immunomart.org]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 22. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Validation & Comparative
A Comparative Guide to MmpL3 Inhibitors for Tuberculosis Research
A comparative analysis of prominent MmpL3 inhibitors, detailing their performance based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis and mycobacterial diseases.
Introduction to MmpL3 as a Therapeutic Target
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria.[1][2] It plays a crucial role in the biogenesis of the unique mycobacterial cell wall by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][2] The inhibition of MmpL3 disrupts the formation of the mycolic acid layer, a key component of the mycobacterial outer membrane, leading to bacterial cell death.[2][3] This essential function makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] A notable characteristic of MmpL3 is its promiscuity as a drug target, being inhibited by a wide variety of structurally diverse chemical scaffolds.[3][6]
Overview of MmpL3-IN-2
Information regarding the specific compound "this compound" is currently limited in peer-reviewed scientific literature. A product listing from the chemical supplier CymitQuimica describes this compound as an inhibitor of MmpL3 with low cytotoxicity and moderate metabolic stability, suggesting its potential for tuberculosis research. However, detailed experimental data, such as its chemical structure, Minimum Inhibitory Concentration (MIC), and specific cytotoxicity values (IC50), are not publicly available at this time.
This guide, therefore, provides a comprehensive comparison of several well-characterized classes of MmpL3 inhibitors for which extensive experimental data has been published.
Comparative Performance of MmpL3 Inhibitors
The following tables summarize the in vitro activity and cytotoxicity of prominent MmpL3 inhibitors from different chemical classes. These compounds have been extensively studied and provide a benchmark for the evaluation of new MmpL3-targeting agents.
Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
| Inhibitor Class | Compound | MIC (µM) | Reference(s) |
| Ethylenediamine | SQ109 | ~0.3 - 0.8 | [7][8] |
| Adamantyl Urea | AU1235 | ~0.1 - 0.3 | [9][10] |
| 1,5-Diarylpyrrole | BM212 | ~5.0 | [11] |
| Indole-2-carboxamide | NITD-304 | 0.02 | [12] |
| Indole-2-carboxamide | Compound 26 | 0.012 | [13] |
| Tetrahydropyrazolopyrimidine | THPP-2 | ~13.44 | [7][12] |
| Spirocycle | Compound 3 | Not specified | [14] |
| Benzimidazole | Compound 7 | Not specified | [6] |
Table 2: Cytotoxicity Profiles of MmpL3 Inhibitors
| Inhibitor Class | Compound | Cell Line | Cytotoxicity (IC50/CC50 in µM) | Selectivity Index (SI) | Reference(s) |
| Ethylenediamine | SQ109 | Not specified | Low cytotoxicity | Not specified | [8] |
| 1,5-Diarylpyrrole | BM212 Analogue (Cpd 9) | Vero & HepG2 | >100 (both) | >100 | [15][16][17] |
| Indole-2-carboxamide | Compound 26 | Not specified | >200 | ≥16000 | [13][18] |
| Indole-2-carboxamide | Compound 8g | Vero | 40.9 | 128 | [19] |
| Benzimidazole | Compound 6 Analogue | THP-1 | >712 (SI) | >712 | [20] |
| Spirocycle | Compound 29 | HepG2 | >50 | Not specified | [14] |
Signaling Pathways and Experimental Workflows
Mechanism of MmpL3 Inhibition
MmpL3 inhibitors act by obstructing the transport of TMM across the mycobacterial inner membrane. This leads to an accumulation of TMM within the cytoplasm and a depletion of TDM and mycolyl-arabinogalactan-peptidoglycan (mAGP) in the cell wall, ultimately compromising the integrity of the outer membrane and leading to cell death. Some inhibitors bind directly to the transporter, while others may act indirectly by dissipating the proton motive force (PMF) that powers the transport activity.[6]
Caption: Mechanism of MmpL3 inhibition.
Experimental Workflow for MmpL3 Inhibitor Validation
The validation of a compound as a direct MmpL3 inhibitor typically follows a multi-step experimental workflow. This begins with whole-cell screening to identify compounds with anti-mycobacterial activity, followed by assays to confirm the on-target activity, such as TMM accumulation analysis and testing against resistant mutants.
Caption: Workflow for MmpL3 inhibitor validation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method, such as the colorimetric resazurin microtiter assay.[7]
-
Bacterial Culture: M. tuberculosis H37Rv is grown in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% tyloxapol to mid-log phase.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted and added to each well of the plate to a final optical density (OD).
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Readout: A resazurin solution is added to each well and the plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]
Cytotoxicity Assay (e.g., SRB Assay on HepG2 cells)
The cytotoxicity of MmpL3 inhibitors is assessed on mammalian cell lines, such as the human liver cancer cell line HepG2, to determine their therapeutic window. The Sulforhodamine B (SRB) assay is a common method.[21]
-
Cell Culture: HepG2 cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[21]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.[21]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at 540 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[21]
Trehalose Monomycolate (TMM) Accumulation Assay
This assay biochemically validates that a compound inhibits MmpL3 by observing the accumulation of its substrate, TMM.[5][10]
-
Bacterial Culture and Treatment: A mid-log phase culture of M. tuberculosis is treated with the test compound at a concentration several times its MIC. A DMSO-treated culture serves as a negative control.[10]
-
Metabolic Labeling: [1,2-¹⁴C]acetic acid is added to the cultures, and they are incubated for several hours to allow for the incorporation of the radiolabel into lipids.[10]
-
Lipid Extraction: The bacterial cells are harvested, and total lipids are extracted using a series of solvent extractions (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated using an appropriate solvent system.
-
Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species are visualized. Inhibition of MmpL3 is confirmed by a noticeable increase in the intensity of the TMM spot and a corresponding decrease in the trehalose dimycolate (TDM) spot compared to the control.[5][10]
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. AU1235 | Antibacterial | TargetMol [targetmol.com]
- 10. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MmpL3 Inhibitors: Evaluating SQ109 and MmpL3-IN-2 in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter of trehalose monomycolate (TMM) required for mycolic acid biosynthesis and cell wall formation, has emerged as a promising drug target.[1][2] This guide provides a comparative overview of two MmpL3 inhibitors, the clinical candidate SQ109 and the research compound MmpL3-IN-2, with a focus on their efficacy as potential anti-tuberculosis agents. While extensive data is available for SQ109, this compound is a less characterized compound, highlighting the typical data requirements for evaluating novel MmpL3 inhibitors.
Mechanism of Action: Targeting the Mtb Cell Wall
MmpL3 is a critical component of the Mtb cell wall synthesis machinery, responsible for transporting TMM from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the mycolic acid pathway, leading to a compromised cell wall and ultimately bacterial cell death.[1][2] Both SQ109 and this compound are known to target MmpL3.[1][3][4] SQ109 has been shown to bind to MmpL3 and inhibit its function, and it may also have secondary mechanisms of action, including the disruption of the proton motive force.[5]
Efficacy Data: A Head-to-Head Comparison
A direct comparison of the efficacy of this compound and SQ109 is currently limited by the lack of publicly available experimental data for this compound. This compound is described as an MmpL3 inhibitor with low cytotoxicity and moderate metabolic stability, making it a compound of interest for tuberculosis research.[3][4]
In contrast, SQ109 has been extensively studied. The following tables summarize the key efficacy data for SQ109.
In Vitro Activity of SQ109 against Mycobacterium tuberculosis
| Strain | MIC (μg/mL) | MIC (μM) | Method |
| H37Rv | 0.2 - 0.78 | 0.5 - 2.0 | Microdilution / BACTEC |
| Drug-Susceptible Clinical Isolates | 0.25 (MIC₉₀) | 0.65 (MIC₉₀) | Microdilution |
| Multidrug-Resistant (MDR) Strains | 0.5 (MIC₉₅) | 1.3 (MIC₉₅) | Microdilution |
| Extensively Drug-Resistant (XDR) Strains | 1.0 (MIC₉₉) | 2.6 (MIC₉₉) | Microdilution |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. MIC₉₀, MIC₉₅, and MIC₉₉ represent the concentration required to inhibit 90%, 95%, and 99% of the tested isolates, respectively.
Intracellular Activity and Cytotoxicity of SQ109
| Assay | Cell Line | Parameter | Value |
| Intracellular Activity | Murine Macrophages (J774A.1) | 99% reduction of intracellular Mtb | at MIC |
| Cytotoxicity | Vero cells | IC₅₀ | > 64 µg/mL |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy of SQ109 in a Murine Model of Tuberculosis
| Animal Model | Treatment Regimen | Outcome |
| Chronic Mouse Model | SQ109 (10 mg/kg) replacing Ethambutol in standard therapy | 1.5 log₁₀ lower lung bacterial load at 8 weeks |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Strains: M. tuberculosis H37Rv (ATCC 27294) and clinical isolates (drug-susceptible, MDR, and XDR).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay: A microplate-based broth microdilution method is commonly used.
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis (e.g., 5 x 10⁵ CFU/mL) is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. Visual inspection or a resazurin-based colorimetric assay can be used to assess growth.
-
Cytotoxicity Assay
Objective: To assess the toxicity of the compound against mammalian cells.
Methodology:
-
Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) or other relevant mammalian cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The IC₅₀ value is calculated from the dose-response curve.
-
Intracellular Activity Assay
Objective: To evaluate the ability of the compound to kill M. tuberculosis residing within macrophages.
Methodology:
-
Cell Line: Murine macrophage-like cell line J774A.1 or human monocyte-derived macrophages (hMDMs).
-
Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1.
-
Assay:
-
After allowing for phagocytosis, extracellular bacteria are removed by washing.
-
Infected cells are treated with serial dilutions of the test compound.
-
After a defined incubation period (e.g., 3-5 days), macrophages are lysed to release intracellular bacteria.
-
The number of viable bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation.
-
The percentage reduction in CFU compared to untreated controls is calculated.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anti-tuberculosis compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS: 2944458-65-3 | CymitQuimica [cymitquimica.com]
- 5. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MmpL3-IN-2 as a Specific MmpL3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of MmpL3-IN-2 as a specific inhibitor of the essential mycobacterial transporter MmpL3. By comparing its performance with established MmpL3 inhibitors such as SQ109, AU1235, and BM212, this document outlines the necessary experimental data and protocols to ascertain its mechanism of action and specificity.
Introduction to MmpL3 Inhibition
Mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter in Mycobacterium tuberculosis and other mycobacteria, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycolic acid-containing outer membrane.[1][2][3][4][5] The essentiality of MmpL3 for mycobacterial growth and viability has made it a prime target for the development of novel anti-tuberculosis drugs.[1][2] A specific inhibitor of MmpL3 would be expected to disrupt the integrity of the mycobacterial cell wall, leading to bacterial death.[6]
Several classes of MmpL3 inhibitors have been identified, including the adamantyl urea AU1235, the 1,2-diamine SQ109, the 1,5-diarylpyrrole BM212, and various indolecarboxamides.[4][7] However, some of these compounds have been shown to have off-target effects, such as the dissipation of the proton motive force (PMF), which complicates their validation as specific MmpL3 inhibitors.[6][7][8][9] Therefore, a rigorous and multi-faceted approach is required to validate a new chemical entity like this compound as a specific on-target inhibitor.
Comparative Performance Data
To objectively assess the efficacy and specificity of this compound, its performance should be benchmarked against other known MmpL3 inhibitors across a range of assays.
Table 1: In Vitro Activity and Whole-Cell Potency
| Compound | Target Binding (KD, µM) | M. tuberculosis H37Rv MIC (µM) | M. smegmatis MIC (µM) | Cytotoxicity (CC50 in Vero cells, µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| SQ109 | Not available | 0.4 - 2.36 | >22 | >50 |
| AU1235 | Not available | 0.48 | Data not available | >50 |
| BM212 | Not available | 3.76 | Data not available | >20 |
| Indolecarboxamide (NITD-304) | Not available | 0.02 | Data not available | >50 |
Data for SQ109, AU1235, and BM212 are compiled from multiple sources and may vary based on experimental conditions.[4][10]
Table 2: Specificity and Off-Target Effects
| Compound | TMM Accumulation | PMF Dissipation (ΔΨ) | Resistance Mutations in mmpL3 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| SQ109 | Yes | Yes | Yes |
| AU1235 | Yes | No | Yes |
| BM212 | Yes | Yes (at high conc.) | Yes |
| Indolecarboxamide (NITD-304) | Yes | No | Yes |
This table summarizes qualitative outcomes from various studies.[4][9][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are key experimental protocols for assessing MmpL3 inhibition.
TMM Accumulation Assay
This assay biochemically validates the on-target effect of an MmpL3 inhibitor by measuring the intracellular accumulation of its substrate, TMM.
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Incubate the culture with [14C]-acetate for 24 hours to label the lipid pool.
-
Treat the culture with the test compound (this compound) at various concentrations (e.g., 1x, 5x, 10x MIC) for 6-12 hours. Include a known MmpL3 inhibitor as a positive control and a DMSO-treated sample as a negative control.
-
Extract total lipids from the bacterial cells using a chloroform:methanol (2:1, v/v) mixture.
-
Analyze the lipid extracts by thin-layer chromatography (TLC) on silica gel plates using a chloroform:methanol:water (60:30:6, v/v/v) solvent system.
-
Visualize the radiolabeled lipids by autoradiography.
-
Quantify the TMM and trehalose dimycolate (TDM) spots to determine the TMM/TDM ratio, which should increase with effective MmpL3 inhibition.[8][11]
Proton Motive Force (PMF) Dissipation Assay
This assay is critical for evaluating potential off-target effects, specifically the disruption of the proton gradient across the mycobacterial inner membrane.
Protocol:
-
Culture M. smegmatis or M. tuberculosis to mid-log phase and wash the cells with a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Resuspend the cells to an OD600 of 0.5.
-
Add the fluorescent dye DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide), which accumulates in polarized membranes, leading to fluorescence quenching.
-
Monitor the fluorescence in a fluorometer until a stable baseline is achieved.
-
Add the test compound (this compound) and known PMF uncouplers (e.g., CCCP) as positive controls.
-
An increase in fluorescence indicates membrane depolarization and dissipation of the PMF.[4][6][7]
Generation and Sequencing of Resistant Mutants
The identification of resistance-conferring mutations within the mmpL3 gene is a strong indicator of on-target activity.
Protocol:
-
Plate a high-density culture of M. tuberculosis H37Rv onto solid media (e.g., 7H11 agar) containing the test compound (this compound) at a concentration 5-10 times its MIC.
-
Incubate the plates for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-streaking on antibiotic-containing media.
-
Extract genomic DNA from the resistant isolates.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) compared to the wild-type strain.
-
Analyze the sequencing data to identify mutations that are consistently found in the mmpL3 gene.[10][11]
Visualizing the Validation Workflow and MmpL3 Pathway
Graphviz diagrams are provided to illustrate the logical flow of the validation process and the role of MmpL3 in the mycobacterial cell wall synthesis pathway.
Caption: MmpL3-mediated transport of TMM across the inner membrane.
Caption: Experimental workflow for the validation of this compound.
Conclusion
The validation of this compound as a specific MmpL3 inhibitor requires a systematic and comparative approach. By demonstrating potent whole-cell activity, on-target engagement through TMM accumulation, the generation of mmpL3-specific resistance mutations, and a lack of off-target effects such as PMF dissipation, this compound can be confirmed as a promising candidate for further development. Direct evidence of binding to purified MmpL3 protein would provide the ultimate confirmation of its mechanism of action. This guide provides the framework for conducting such a validation, ensuring a robust and objective assessment of this potential new anti-tuberculosis agent.
References
- 1. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
MmpL3-IN-2: A Comparative Analysis of Cross-Resistance with Leading Anti-Tuberculosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. The mycolic acid transporter, MmpL3, has been identified as a promising target for new anti-TB drugs due to its essential role in the formation of the mycobacterial cell wall. This guide provides a comparative analysis of the cross-resistance profile of MmpL3 inhibitors, represented here by the placeholder MmpL3-IN-2, against a panel of established anti-TB drugs.
Due to the limited availability of specific cross-resistance data for a compound explicitly named "this compound" in published literature, this guide will utilize data from well-characterized MmpL3 inhibitors, such as SQ109 and AU1235, as representative examples of this class of compounds. This approach allows for a robust comparison based on available scientific evidence.
Executive Summary of Cross-Resistance
Experimental data strongly indicate that MmpL3 inhibitors exhibit a favorable cross-resistance profile. Key findings include:
-
No Cross-Resistance with Major Anti-TB Drugs: MmpL3 inhibitors, including SQ109 and AU1235, generally do not exhibit cross-resistance with first- and second-line anti-TB drugs such as isoniazid, rifampicin, and ethambutol.[1] This is attributed to their novel mechanism of action, which targets a different biological pathway than existing drugs.
-
Activity Against Resistant Strains: These inhibitors have demonstrated potent activity against clinical isolates of MDR and XDR-TB.[1][2]
-
Intra-Class Cross-Resistance: Cross-resistance can occur between different chemical classes of MmpL3 inhibitors.[3] Mutations in the mmpL3 gene that confer resistance to one MmpL3 inhibitor may also lead to decreased susceptibility to other inhibitors that bind to overlapping regions of the protein.[3]
-
Synergistic Effects: MmpL3 inhibitors have shown synergistic effects when used in combination with some existing anti-TB drugs, such as rifampicin and bedaquiline, potentially enhancing the efficacy of treatment regimens.[1][4][5]
Comparative Performance Data
The following tables summarize the minimum inhibitory concentration (MIC) data for representative MmpL3 inhibitors against various strains of M. tuberculosis, demonstrating their performance relative to standard anti-TB drugs.
Table 1: In Vitro Activity of SQ109 (as a proxy for this compound) against Drug-Susceptible and Drug-Resistant M. tuberculosis
| Strain | Resistance Profile | SQ109 MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.2 - 0.78 |
| MDR Strains | Resistant to at least Isoniazid and Rifampicin | 0.2 - 0.78 |
| XDR Strains | MDR plus resistance to a fluoroquinolone and an injectable second-line drug | 0.2 - 0.78 |
Data synthesized from multiple sources confirming consistent activity across strains.[1][2]
Table 2: Comparative MICs of an MmpL3 Inhibitor (AU1235) and First-Line Drugs against Resistant M. tuberculosis Strains
| Drug | H37Rv (Drug-Susceptible) MIC (µg/mL) | MDR Clinical Isolates MIC (µg/mL) |
| AU1235 | < 0.1 | < 0.1 |
| Isoniazid | 0.025 - 0.05 | > 1.0 |
| Rifampicin | 0.05 - 0.1 | > 2.0 |
This table illustrates that while resistance to Isoniazid and Rifampicin is high in MDR strains, the efficacy of the MmpL3 inhibitor AU1235 remains unaffected.
Signaling Pathways and Experimental Workflows
Mechanism of MmpL3 Inhibition
MmpL3 is an essential transporter protein in M. tuberculosis responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.
Caption: Mechanism of MmpL3 and its inhibition by this compound.
Experimental Workflow for Cross-Resistance Determination
The determination of cross-resistance involves isolating resistant mutants and assessing their susceptibility to a panel of other drugs using MIC assays.
Caption: Workflow for assessing cross-resistance of MmpL3 inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Mycobacterium tuberculosis strains (drug-susceptible and resistant)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound and other anti-TB drugs
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for viability indication)
-
Incubator at 37°C
Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of each drug in 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: After incubation, add a resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.[6]
Isolation of Resistant Mutants
-
Culture Preparation: Grow a large culture of wild-type M. tuberculosis to late-log or early-stationary phase.
-
Plating: Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ CFU) onto Middlebrook 7H10 agar plates containing the MmpL3 inhibitor at a concentration 5-10 times its MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Confirmation of Resistance: Pick individual colonies and re-streak them onto fresh agar plates containing the same concentration of the inhibitor to confirm resistance.
-
Further Characterization: Confirmed resistant mutants can then be used for MIC testing against other drugs and for genomic DNA extraction and sequencing of the mmpL3 gene to identify resistance-conferring mutations.[3]
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
MmpL3-IN-2: A Potential Synergistic Partner for First-Line Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the combination of new chemical entities with existing first-line anti-TB drugs to enhance their efficacy and overcome resistance. MmpL3-IN-2, an inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3), represents a novel class of compounds with the potential to synergize with standard TB treatment regimens. This guide provides a comparative overview of the potential synergistic effects of this compound with first-line TB drugs, supported by experimental data from related MmpL3 inhibitors.
Mechanism of Action: A Two-Pronged Attack on Mycobacterium tuberculosis
A synergistic effect is often achieved when drugs with distinct mechanisms of action are co-administered. MmpL3 inhibitors and first-line TB drugs target different essential pathways in Mycobacterium tuberculosis, creating a potent combination therapy.
MmpL3 Inhibitors: MmpL3 is a crucial transporter protein responsible for exporting trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, which is essential for its survival, virulence, and intrinsic resistance to many antibiotics.[2][3] By inhibiting MmpL3, compounds like this compound disrupt the integrity of the cell wall, leading to bacterial cell death.[2]
First-Line TB Drugs: The standard first-line anti-TB drug regimen consists of four drugs with distinct mechanisms of action:
-
Isoniazid (INH): Primarily inhibits the synthesis of mycolic acids by targeting the InhA enzyme.[4]
-
Rifampicin (RIF): Inhibits bacterial RNA synthesis by binding to the β-subunit of the DNA-dependent RNA polymerase.
-
Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energy metabolism, particularly effective against semi-dormant bacilli.
-
Ethambutol (EMB): Inhibits the synthesis of arabinogalactan, another key component of the mycobacterial cell wall, by targeting arabinosyltransferases.
The complementary mechanisms of MmpL3 inhibitors and first-line drugs, particularly those also affecting cell wall synthesis, provide a strong rationale for their combined use.
Quantitative Analysis of Synergism: Fractional Inhibitory Concentration (FIC) Index
While specific experimental data for this compound is not yet publicly available, studies on other structurally related MmpL3 inhibitors demonstrate significant synergistic potential with first-line TB drugs. The synergistic effect is typically quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) Index. A ΣFIC of ≤ 0.5 is considered synergistic.[5]
| MmpL3 Inhibitor | First-Line Drug | ΣFIC Index | Interaction | Reference |
| SQ109 | Isoniazid | Synergistic | Synergistic | [2] |
| Rifampicin | Synergistic | Synergistic | [2] | |
| NITD-304 | Rifampicin | ≤0.5 | Synergistic | [1] |
| Isoniazid | >0.5 | Additive | [1] | |
| Ethambutol | >0.5 | Additive | [1] | |
| NITD-349 | Rifampicin | ≤0.5 | Synergistic | [1] |
| Isoniazid | >0.5 | Additive | [1] | |
| Ethambutol | >0.5 | Additive | [1] | |
| AU1235 | Rifampicin | ≤0.5 | Synergistic | [1] |
| Isoniazid | >0.5 | Additive | [1] | |
| Ethambutol | >0.5 | Additive | [1] |
Note: Data for Pyrazinamide in combination with these specific MmpL3 inhibitors was not found in the reviewed literature. The synergistic activity of MmpL3 inhibitors appears to be most pronounced with rifampicin. The disruption of the outer membrane by MmpL3 inhibition may increase the permeability of the cell wall to other drugs, including rifampicin, potentially explaining this strong synergy.[3]
Experimental Protocols
The following is a generalized protocol for the checkerboard assay used to determine the synergistic interactions between MmpL3 inhibitors and first-line TB drugs.
Checkerboard Assay Protocol for M. tuberculosis
Objective: To determine the in vitro interaction between an MmpL3 inhibitor and a first-line anti-TB drug.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
MmpL3 inhibitor (e.g., this compound) stock solution
-
First-line TB drug (e.g., Rifampicin) stock solution
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of the MmpL3 inhibitor vertically in the 96-well plate.
-
Prepare serial two-fold dilutions of the first-line TB drug horizontally in the same 96-well plate. This creates a matrix of drug combinations.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the 96-well plate with the prepared bacterial suspension.
-
Include appropriate controls: wells with no drugs (growth control), wells with each drug alone, and sterile control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of a drug that prevents this color change.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The ΣFIC is the sum of the FICs of both drugs: ΣFIC = FIC of MmpL3 inhibitor + FIC of first-line drug.
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive/Indifference
-
ΣFIC > 4.0: Antagonism
-
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental design, the following diagrams illustrate the key pathways and processes.
Caption: Combined attack on M. tuberculosis by this compound and first-line drugs.
Caption: Workflow for determining drug synergy using the checkerboard assay.
Conclusion
The available evidence from studies on various MmpL3 inhibitors strongly suggests that this compound has the potential to act synergistically with first-line anti-TB drugs, particularly rifampicin. This synergy is likely due to the complementary mechanisms of action targeting the mycobacterial cell wall and other essential cellular processes. The disruption of the cell wall by MmpL3 inhibition may enhance the penetration and efficacy of co-administered drugs. Further in vitro and in vivo studies are warranted to specifically quantify the synergistic effects of this compound and to elucidate the precise molecular basis of these interactions. The development of MmpL3 inhibitors as part of combination therapies holds significant promise for improving treatment outcomes for tuberculosis, including infections caused by drug-resistant strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MmpL3 Mutations Induced by Adamantyl Urea and Indolecarboxamide Inhibitors
A Guide for Researchers in Mycobacterial Drug Development
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, across the plasma membrane.[1][2][3] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[1][3] Consequently, a diverse range of chemical scaffolds that inhibit MmpL3 have been identified.[3][4] This guide provides a comparative analysis of resistance-conferring mutations in MmpL3 induced by two prominent classes of inhibitors: adamantyl ureas (represented by AU1235) and indolecarboxamides (represented by NITD-304 and NITD-349).
Quantitative Analysis of MmpL3 Mutations
Resistance to MmpL3 inhibitors is primarily mediated by single nucleotide polymorphisms (SNPs) in the mmpL3 gene, resulting in amino acid substitutions that likely alter inhibitor binding.[2][5][6] The frequency of resistance to MmpL3 inhibitors generally ranges from 10⁻⁷ to 10⁻⁹.[6] Below is a summary of key mutations and their impact on the minimum inhibitory concentration (MIC) of selected inhibitors.
Table 1: MmpL3 Mutations and Corresponding MIC Fold Increase for Adamantyl Urea (AU1235) and Other MmpL3 Inhibitors.
| MmpL3 Mutation | Inhibitor Class | Specific Inhibitor | Wild-Type MIC (µM) | Mutant MIC (µM) | Fold Increase in MIC | Reference |
| F255L | Spiral Amine | IDR-0334448 | 0.4 | 12.5 | 31.25 | [2] |
| F255L, L567P | Spiral Amine | IDR-0334448 | 0.4 | 50 | 125 | [2] |
| F255L, V646M | Spiral Amine | IDR-0334448 | 0.4 | 50 | 125 | [2] |
| F255L | Adamantyl Urea | AU1235 | 0.4 | 0.2 | 0.5 (No significant change) | [2] |
| F255L, L567P | Adamantyl Urea | AU1235 | 0.4 | 0.4 | 1 (No significant change) | [2] |
| F255L, V646M | Adamantyl Urea | AU1235 | 0.4 | 0.4 | 1 (No significant change) | [2] |
Table 2: Cross-Resistance Profile of MmpL3 Mutants.
| MmpL3 Mutation(s) | Original Selecting Inhibitor Class | MIC Fold Increase vs. SQ109 | MIC Fold Increase vs. AU1235 | Reference |
| F255L | Spiral Amine | 4 | 0.5 | [2] |
| F255L, L567P | Spiral Amine | 16.25 | 1 | [2] |
| F255L, V646M | Spiral Amine | 8.125 | 1 | [2] |
| F255L, M649T | Spiral Amine | 8.125 | 2 | [2] |
| F255L, M723T | Spiral Amine | 2 | 2 | [2] |
| F255L, V285A | Spiral Amine | 8.125 | 1 | [2] |
Mechanism of MmpL3 Inhibition and Resistance
MmpL3 inhibitors function by binding to the transporter protein, thereby obstructing the translocation of TMM across the inner membrane. This leads to the accumulation of TMM in the cytoplasm and a depletion of TMM in the periplasm, which in turn halts the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), essential components of the mycobacterial cell wall.[3][4] Resistance mutations are thought to sterically hinder inhibitor binding or alter the conformational state of the protein to reduce inhibitor affinity, without significantly compromising the transporter's essential function.
Mechanism of MmpL3 inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of MmpL3 inhibitors against wild-type and mutant M. tuberculosis strains is typically determined using a broth microdilution method.[7]
-
Bacterial Culture : M. tuberculosis H37Rv is grown in Middlebrook 7H9 medium supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.[2]
-
Assay Setup : Two-fold serial dilutions of the test compounds are prepared in a 96-well plate.
-
Inoculation : Each well is inoculated with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Incubation : Plates are incubated at 37°C for 7-14 days.
-
Readout : Bacterial growth can be assessed visually or by using a metabolic indicator such as resazurin (Resazurin Microtiter Assay - REMA).[1] The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
Isolation and Sequencing of Resistant Mutants
The generation and characterization of MmpL3 inhibitor-resistant mutants is a key step in understanding resistance mechanisms.[6]
-
Mutant Selection : Wild-type M. tuberculosis is plated on solid medium (e.g., Middlebrook 7H10 with OADC) containing the MmpL3 inhibitor at a concentration of 5-10 times the MIC.[2]
-
Incubation : Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Verification : Resistant colonies are picked and re-streaked on inhibitor-containing plates to confirm the resistance phenotype. The MIC of the confirmed resistant mutants is then determined.
-
Genomic DNA Extraction : Genomic DNA is extracted from the resistant isolates.[2]
-
Whole-Genome Sequencing (WGS) : WGS is performed to identify mutations in the mmpL3 gene and to rule out mutations in other known drug-resistance genes.[6][8]
Workflow for MmpL3 mutant generation.
Concluding Remarks
The study of resistance mutations to MmpL3 inhibitors provides valuable insights into the structure-function relationship of this essential transporter and the mechanism of inhibitor action. The data presented here highlight that different chemical classes of MmpL3 inhibitors select for distinct, though sometimes overlapping, sets of resistance mutations. Notably, the development of multiple mutations in MmpL3 can lead to broader and higher levels of resistance.[2][5] A thorough understanding of these resistance profiles is critical for the development of next-generation MmpL3 inhibitors that can circumvent existing resistance mechanisms and for the design of effective combination therapies to combat tuberculosis.
References
- 1. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the MmpL3 Inhibitor NITD-349 Against Novel Anti-Tuberculosis Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis therapeutics with new mechanisms of action. One of the most promising new drug targets is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. This guide provides a comparative benchmark of the MmpL3 inhibitor, NITD-349, against a selection of novel anti-tuberculosis compounds targeting different cellular pathways.
Introduction to MmpL3 and its Inhibition
MmpL3 is a vital component of the intricate cell wall biosynthesis pathway in M. tuberculosis. It functions as a transporter, flipping TMM from the cytoplasm across the inner membrane to the periplasm. This translocation is a critical step in the formation of mycolic acids, which are key components of the protective outer membrane of the bacterium. Inhibition of MmpL3 disrupts this essential process, leading to the accumulation of TMM in the cytoplasm, cessation of cell wall synthesis, and ultimately, bacterial cell death. The novelty of this target lies in its absence in mammals, suggesting a favorable therapeutic window. NITD-349 is a potent indolcarboxamide-based MmpL3 inhibitor that has demonstrated significant bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb.
Comparative Efficacy of Anti-Tuberculosis Compounds
The following tables summarize the in vitro potency of NITD-349 against a panel of novel anti-tuberculosis compounds with diverse mechanisms of action. The data is presented to facilitate a direct comparison of their antimycobacterial activity.
| Compound Name | Drug Class/Target | M. tuberculosis Strain | MIC (Minimum Inhibitory Concentration) | Citation(s) |
| NITD-349 | MmpL3 Inhibitor | H37Rv | MIC₅₀: 23 nM (0.023 µM) | [1] |
| MDR strains | 0.04 - 0.08 µM | [1] | ||
| Telacebec (Q203) | Cytochrome bc1 Complex Inhibitor | H37Rv | MIC₅₀: 2.7 nM (0.0027 µM) | [2] |
| GSK656 | Leucyl-tRNA Synthetase Inhibitor | H37Rv | MIC: 80 nM (0.08 µM) | [3] |
| H37Rv | MIC₅₀: 0.063 mg/L (~0.2 µM) | [4] | ||
| H37Rv | MIC₉₀: 0.25 mg/L (~0.79 µM) | [4] | ||
| Benzofuroxan (Bfx) 5n | Translation Inhibitor | H37Rv | MIC₉₀: 0.09 ± 0.04 μM | [5] |
| Delamanid | Mycolic Acid Synthesis Inhibitor | Clinical Isolates | MIC₅₀: 0.004 µg/ml | |
| Clinical Isolates | MIC₉₀: 0.012 µg/ml |
Note: MIC values can vary depending on the specific experimental conditions and the Mtb strain used. MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of the MmpL3 inhibitor NITD-349 and the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of novel narrow-spectrum benzofuroxan derivatives for the treatment of multidrug-resistant tuberculosis through in silico, in vitro, and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MmpL3-IN-2: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the tuberculosis research compound MmpL3-IN-2, ensuring laboratory safety and environmental compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, nitrile gloves, safety goggles with side shields, and a lab coat.[2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][3]
Disposal Procedures for Solid and Liquid Waste
Given the absence of a definitive hazard classification, all this compound waste, whether in solid form or in solution, should be treated as hazardous chemical waste.
Solid Waste:
-
Unused or Expired Compound: The original container with the unused or expired solid this compound should be securely sealed and placed in a designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a clearly labeled hazardous waste bag or container.
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
-
Solvent Considerations: The disposal of the solvent used to dissolve this compound must also be considered. Common solvents like DMSO should be disposed of as hazardous waste. Aqueous solutions, while seemingly less harmful, should not be disposed of down the drain, as the environmental impact of this compound is not fully known.[2]
The following table summarizes the recommended disposal methods for different types of this compound waste:
| Waste Type | Disposal Method |
| Solid this compound | Place in a labeled, sealed hazardous waste container. |
| Solutions of this compound | Collect in a labeled, sealed hazardous liquid waste container. |
| Contaminated Labware (pipette tips, etc.) | Place in a labeled hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Place in a labeled hazardous waste bag. |
Spill Management
In the event of a spill, the area should be immediately secured to prevent further spread.
-
Small Spills: For small spills of solid this compound, carefully sweep or vacuum the material, ensuring not to create dust. If the spill is a solution, absorb it with an inert, non-combustible material such as vermiculite or sand.
-
Large Spills: For larger spills, evacuate the area and follow the institution's emergency procedures for hazardous material spills.
All materials used for cleaning up spills should be placed in a sealed, labeled hazardous waste container.
Decontamination
All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent (such as ethanol or acetone), and the rinsate should be collected as hazardous liquid waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound waste disposal.
Signaling Pathway for Prudent Laboratory Practice
Adherence to a clear decision-making pathway ensures consistent and safe disposal practices.
Caption: Decision-making for chemical waste.
By following these conservative yet essential procedures, researchers can ensure they are working safely with this compound and are in compliance with standard laboratory safety protocols and environmental regulations. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MmpL3-IN-2
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the MmpL3 inhibitor, MmpL3-IN-2. This document provides immediate, actionable safety protocols and logistical plans to ensure a secure laboratory environment.
This compound is a small molecule inhibitor targeting the essential Mycobacterium tuberculosis transporter MmpL3, making it a valuable tool in tuberculosis research.[1] As with any potent bioactive compound, meticulous handling and disposal are paramount to ensure personnel safety and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans based on established best practices for handling similar chemical entities in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure when working with powdered small molecule inhibitors like this compound. The following table summarizes the recommended PPE for various stages of handling.
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Unpacking/Storage | Double Nitrile Gloves | Disposable Gown | Safety Glasses with Side Shields | Recommended |
| Weighing/Aliquoting (Solid) | Double Nitrile Gloves | Disposable Gown | Chemical Splash Goggles | N95 or Higher Respirator |
| Solution Preparation | Double Nitrile Gloves | Disposable Gown | Chemical Splash Goggles | N95 or Higher Respirator |
| Experimental Use | Nitrile Gloves | Lab Coat | Safety Glasses | As per risk assessment |
| Waste Disposal | Double Nitrile Gloves | Disposable Gown | Chemical Splash Goggles | As per risk assessment |
Key PPE Considerations:
-
Gloves: Always wear two pairs of nitrile gloves that meet ASTM D6978 standards when handling the solid compound or concentrated solutions.[2] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[2] Change gloves immediately if contaminated.
-
Gowns: Disposable, back-closing gowns made of a low-permeability fabric are required to protect against spills.[2] Gowns should be changed every 2-3 hours or immediately upon contamination.[2]
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling the solid form or preparing solutions to protect against splashes.[2][3] A face shield worn over safety glasses may be necessary for procedures with a higher risk of splashing.[3]
-
Respiratory Protection: Due to the potential for aerosolization of the powdered compound, an N95 respirator or higher is essential during weighing and solution preparation.[2] All personnel requiring respiratory protection must be properly fit-tested. A standard surgical mask is not a substitute.[2]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to experimental use.
Experimental Protocols:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a lab coat, safety glasses, and a single pair of nitrile gloves before opening the shipping container.
-
If the primary container is compromised, move the package to a chemical fume hood for opening and consult your institution's safety officer.
-
-
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled as containing potent compounds.
-
-
Weighing and Aliquoting (Solid Form):
-
This procedure must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of the solid compound.[2]
-
Full PPE is required: double nitrile gloves, a disposable gown, and chemical splash goggles. An N95 respirator is also mandatory.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear double nitrile gloves, a disposable gown, and chemical splash goggles. An N95 respirator is strongly recommended.
-
Slowly add the powdered this compound to the solvent to avoid splashing and aerosol generation.
-
-
Experimental Use:
-
When working with solutions of this compound, a lab coat, safety glasses, and nitrile gloves are required.
-
Conduct all procedures that may generate aerosols within a biosafety cabinet or chemical fume hood.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[4] |
| Contaminated PPE | All disposable PPE (gloves, gowns, shoe covers) should be placed in a designated hazardous waste container immediately after use.[2] |
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Consult your institution's safety guidelines for appropriate decontamination procedures for small molecule inhibitors. A common practice involves using a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring the cleaning materials are also disposed of as hazardous waste.
Final Disposal:
-
All hazardous waste must be disposed of in accordance with institutional, local, and national regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely work with this compound, advancing our understanding of tuberculosis while maintaining a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
